molecular formula C8H15N B1636982 2-Cyclobutylpyrrolidine CAS No. 524674-23-5

2-Cyclobutylpyrrolidine

Número de catálogo: B1636982
Número CAS: 524674-23-5
Peso molecular: 125.21 g/mol
Clave InChI: LOYAIHRKONEJEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyclobutylpyrrolidine is a versatile chemical reagent of significant interest in synthetic and medicinal chemistry research. This compound features a saturated five-membered pyrrolidine ring, a scaffold highly valued for its ability to enhance the three-dimensional coverage and stereochemical complexity of molecules . The sp3-hybridization of the pyrrolidine ring contributes favorably to the physicochemical parameters of drug candidates, often improving solubility and optimizing pharmacokinetic profiles . The cyclobutyl substituent on the ring further increases the molecular complexity and strain, offering unique vectors for structural exploration. While specific biological data for 2-cyclobutylpyrrolidine may be limited, its component structures are prominent in pharmacology. The pyrrolidine ring is a fundamental building block in numerous FDA-approved drugs and bioactive molecules, serving as a key scaffold in agents with diverse activities such as anticancer, antimicrobial, and central nervous system effects . Furthermore, the cyclobutane ring is recognized as a key motif in many natural products and bioactive compounds . The fusion of these two cyclic systems in a single molecule makes 2-cyclobutylpyrrolidine a particularly valuable intermediate for constructing novel molecular architectures, such as spirocyclic or fused bicyclic compounds, and for use in skeletal contraction strategies to access multisubstituted cyclobutanes . Its potential applications include serving as a chiral building block in asymmetric synthesis, a precursor in the development of novel enzyme inhibitors, and a core structure in the design of compound libraries for high-throughput screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-cyclobutylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-7(4-1)8-5-2-6-9-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYAIHRKONEJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318881
Record name 2-Cyclobutylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524674-23-5
Record name 2-Cyclobutylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524674-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclobutylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Technical Guide to the Solubility and Stability of 2-Cyclobutylpyrrolidine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Cyclobutylpyrrolidine, a key building block in modern drug discovery. As researchers and drug development professionals, a thorough understanding of a molecule's physicochemical properties is paramount for robust process development, formulation design, and ensuring regulatory compliance. This document moves beyond mere data presentation to detail the underlying scientific principles and provide actionable, field-proven protocols for determining these critical parameters. We will explore the theoretical basis for solubility, outline a systematic experimental approach for its quantification in common laboratory solvents, and detail a comprehensive stability testing program based on forced degradation studies. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing drug candidates from the laboratory to the clinic.

Introduction: The Central Role of Physicochemical Characterization

2-Cyclobutylpyrrolidine is a cyclic secondary amine, a structural motif frequently encountered in pharmaceutically active compounds. Its utility as a synthetic intermediate or a core component of a final active pharmaceutical ingredient (API) necessitates a deep understanding of its behavior in various chemical environments. Key questions regarding which solvents will effectively dissolve it for a reaction, how its solubility changes with pH, and how stable it is under storage or process stress conditions must be answered early in development.[1]

Neglecting this foundational characterization can lead to significant downstream challenges, including:

  • Reaction Failures: Poor solubility can lead to incomplete reactions, heterogeneous mixtures, and unpredictable outcomes.

  • Purification Difficulties: Selecting appropriate crystallization or chromatographic solvents hinges on accurate solubility data.

  • Formulation Instability: An unstable compound can degrade, leading to loss of potency and the formation of potentially toxic impurities.

  • Regulatory Delays: Health authorities like the FDA and EMA require comprehensive stability data as part of any new drug application.[2][3]

This guide, therefore, serves as a practical manual for generating a robust solubility and stability profile for 2-Cyclobutylpyrrolidine.

Physicochemical Profile of 2-Cyclobutylpyrrolidine

Before embarking on experimental studies, it is crucial to understand the inherent properties of the molecule, as these will dictate its behavior. 2-Cyclobutylpyrrolidine is a secondary amine, and its basicity is a key determinant of its properties.[4][5]

Table 1: Key Physicochemical Properties of 2-Cyclobutylpyrrolidine and its Hydrochloride Salt

Property 2-Cyclobutylpyrrolidine (Free Base) 2-Cyclobutylpyrrolidine HCl (Salt) Significance
Molecular Formula C₈H₁₅N C₈H₁₆ClN Defines the elemental composition.
Molecular Weight 125.22 g/mol (Parent CID: 3434894) 161.67 g/mol [6] Essential for all concentration calculations.
Appearance Colorless liquid (Predicted)[4] White to off-white solid (Predicted) Basic physical state at room temperature.
pKa (of conjugate acid) ~10-11 (Estimated based on pyrrolidine's pKa of 11.27)[4] Not Applicable Governs the ionization state and thus aqueous solubility at different pH values.[5]

| LogP (Predicted) | ~1.5 - 2.5 (Estimated) | Not Applicable | Indicates lipophilicity and predicts solubility in organic vs. aqueous solvents. |

Note: Some properties are estimated based on the parent compound, pyrrolidine, as specific experimental data for 2-Cyclobutylpyrrolidine is not widely published.

The basic nitrogen atom in the pyrrolidine ring is the most influential feature.[4] It can be readily protonated by acids to form a water-soluble salt (the hydrochloride).[7][8][9] This behavior is the cornerstone of predicting its solubility profile.

Part I: A Systematic Approach to Solubility Determination

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For pharmaceutical development, this is not a single value but a profile across a range of relevant solvents.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" provides a predictive framework:

  • Polar Solvents (e.g., Water, Methanol, Ethanol): The free base, with its polar N-H bond, is expected to have some solubility in polar protic solvents. However, its cyclobutyl and pyrrolidine hydrocarbon structure imparts significant nonpolar character. The hydrochloride salt, being ionic, will be significantly more soluble in these solvents.

  • Aqueous Buffers: Due to its basicity, the solubility of 2-Cyclobutylpyrrolidine will be highly pH-dependent. In acidic buffers (pH < pKa), the amine will be protonated and highly soluble. In neutral or basic buffers (pH > pKa), it will exist primarily as the less soluble free base.

  • Polar Aprotic Solvents (e.g., Acetonitrile, THF, DMSO): These solvents are generally good at dissolving a wide range of organic molecules and are expected to be effective for the free base.

  • Nonpolar Solvents (e.g., Toluene, Heptane, Dichloromethane): The free base, with its significant hydrocarbon character, is expected to be readily soluble in these solvents. The ionic salt form will be poorly soluble.

Experimental Workflow: The Shake-Flask Method

The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and reproducibility.[10][11][12] It measures the solubility after a system has reached equilibrium, providing a true measure of the compound's capacity to be dissolved.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Weigh excess 2-Cyclobutylpyrrolidine into vials B 2. Add precise volume of each test solvent A->B Dispense C 3. Seal vials and agitate (e.g., 24h at 25°C) B->C Incubate D 4. Allow solids to settle or centrifuge C->D Settle E 5. Filter supernatant (e.g., 0.45 µm PTFE filter) D->E Clarify F 6. Dilute filtrate precisely E->F Prepare for Analysis G 7. Quantify concentration (HPLC-UV/MS) F->G Inject H 8. Calculate solubility (e.g., mg/mL) G->H Process Data

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2-Cyclobutylpyrrolidine (free base) in a panel of common laboratory solvents at ambient temperature.

Materials:

  • 2-Cyclobutylpyrrolidine

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge (optional)

  • Syringes and 0.45 µm syringe filters (PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC-UV or HPLC-MS system

  • Test Solvents: Deionized Water, pH 2.0 HCl Buffer, pH 7.4 PBS Buffer, Methanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene.

Methodology:

  • Preparation: Add an excess of 2-Cyclobutylpyrrolidine (e.g., ~50-100 mg) to a series of labeled 4 mL glass vials. The key is to ensure solid material remains after equilibrium is reached.[11]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate at a consistent speed (e.g., 150 rpm) and controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[12][13] A preliminary time-point study (e.g., sampling at 4, 8, and 24 hours) can be conducted to confirm that equilibrium is achieved.

  • Phase Separation: After agitation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the solid.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and dispense the filtrate into a clean, labeled vial. This step is critical to remove any undissolved micro-particulates.

  • Quantification:

    • Prepare a stock solution of 2-Cyclobutylpyrrolidine of known concentration in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Accurately dilute the filtered sample solution with the same solvent to fall within the calibration range.

    • Analyze the calibration standards and the diluted sample by a validated HPLC method.[14][15] Since the analyte lacks a strong chromophore, derivatization or use of a mass spectrometer (MS) or charged aerosol detector (CAD) may be necessary.[16]

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Anticipated Solubility Profile

Table 2: Predicted Solubility Ranking for 2-Cyclobutylpyrrolidine (Free Base)

Solvent Class Solvent Predicted Solubility Rationale
Nonpolar Toluene, Heptane Very High Favorable interactions with the hydrocarbon structure.
Chlorinated Dichloromethane (DCM) Very High Good general-purpose organic solvent.
Polar Aprotic THF, Acetonitrile High Capable of dissolving both polar and nonpolar moieties.
Polar Protic Methanol, Ethanol Moderate to High Hydrogen bonding with the amine group is possible.
Aqueous (Basic/Neutral) pH 7.4 Buffer, Water Low The molecule is largely un-ionized and has significant lipophilicity.

| Aqueous (Acidic) | pH 2.0 Buffer | Very High | Protonation of the amine leads to the formation of a highly soluble cationic salt. |

Part II: A Framework for Stability Profiling

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[17] For an intermediate or API, this involves forced degradation (stress testing) to identify likely degradation products and establish a stability-indicating analytical method.[18]

The Goal of Forced Degradation

The purpose of stress testing is to:

  • Identify potential degradation pathways.

  • Characterize the degradation products.

  • Develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.

  • Understand the intrinsic stability of the molecule to inform handling and storage conditions.[1]

The International Council for Harmonisation (ICH) Q1A guideline provides the regulatory framework for stability testing.[2][18][19]

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis A 1. Prepare stock solution of 2-Cyclobutylpyrrolidine in a suitable solvent B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose D Oxidation (e.g., 3% H₂O₂, RT) A->D Expose E Thermal (Solution at 60°C) A->E Expose F Photolytic (ICH Q1B conditions) A->F Expose G Control (Unstressed Sample) A->G Expose H 2. Sample at time points (e.g., 0, 2, 8, 24h) B->H Monitor C->H Monitor D->H Monitor E->H Monitor F->H Monitor G->H Monitor I 3. Quench reaction (if necessary) H->I J 4. Analyze by HPLC-UV/MS I->J K 5. Determine % degradation and identify degradants J->K

Detailed Stress Testing Protocols

Objective: To investigate the intrinsic stability of 2-Cyclobutylpyrrolidine under various stress conditions.

General Procedure:

  • Prepare a stock solution of 2-Cyclobutylpyrrolidine at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • For each condition below, mix equal parts of the stock solution and the stressor solution.

  • Store a control sample (stock solution diluted with water) under ambient, dark conditions.

  • Analyze all samples by HPLC-MS at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) until ~5-20% degradation of the parent peak is observed.

Specific Conditions:

  • Acidic Hydrolysis: Mix with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Rationale: Secondary amines are generally stable to acid, but extreme conditions can promote ring-opening or other reactions.[20]

  • Basic Hydrolysis: Mix with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Rationale: Amines are typically stable to base, but this tests for unforeseen reactivity.

  • Oxidative Degradation: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Rationale: The lone pair on the nitrogen is susceptible to oxidation, potentially forming N-oxides or other products.[21]

  • Thermal Degradation: Dilute the stock solution with water and incubate at 60°C, protected from light. Rationale: Assesses the inherent thermal stability of the molecule in solution.

  • Photostability: Expose the stock solution in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.

Analytical Consideration: A reverse-phase HPLC method coupled with both UV and MS detection is ideal. The mass spectrometer is crucial for identifying the mass of any degradation products, which provides clues to their structure.

Anticipated Stability Profile

Table 3: Predicted Stability of 2-Cyclobutylpyrrolidine under Forced Degradation

Condition Predicted Stability Likely Degradation Pathway(s)
Acid Hydrolysis Likely Stable Minimal degradation expected.
Base Hydrolysis Stable No significant degradation expected.
Oxidation (H₂O₂) Susceptible Oxidation of the nitrogen to form an N-oxide is a primary expected pathway.[21]
Thermal (60°C) Likely Stable Cyclic amines are generally thermally robust under these conditions.[21]
Photolytic Requires Testing Photolytic stability is difficult to predict without experimental data.

| Reaction with DCM | Potentially Unstable | Caution is advised when handling or storing amines in dichloromethane, as exothermic reactions have been reported.[22] |

Conclusion and Recommendations

This guide has outlined a comprehensive, scientifically-grounded strategy for determining the solubility and stability of 2-Cyclobutylpyrrolidine. A thorough understanding of these properties is not merely an academic exercise but a critical component of successful and efficient drug development.

Key Recommendations:

  • Prioritize Experimental Data: While predictions are useful, always rely on robust experimental data generated via the protocols outlined above.

  • Use the Right Tools: Employ the gold-standard shake-flask method for solubility and develop a validated, stability-indicating HPLC method for all stability assessments.

  • Think pH: The basicity of the pyrrolidine nitrogen is the single most important factor governing its aqueous solubility. Always characterize solubility across a physiologically relevant pH range (e.g., 1.2 to 6.8).[12]

  • Handle with Care: Based on the predicted susceptibility to oxidation, solutions of 2-Cyclobutylpyrrolidine should be protected from strong oxidizing agents. Caution should be exercised when using chlorinated solvents like DCM, especially for prolonged periods or at elevated temperatures.[22]

By systematically applying these principles and protocols, researchers can generate a comprehensive data package that will de-risk their projects, facilitate smooth process scale-up, and build a solid foundation for subsequent formulation and clinical development.

References

  • Millard, J., Alvarez, A., & Adamo, M. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International Journal of Pharmaceutics, 342(1-2), 1-5. [Link]

  • Lepaumier, H., Picq, D., & Le Captain, P. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16045–16063. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Wikipedia contributors. (2023). Pyrrolidine. Wikipedia. [Link]

  • Klan, K., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2339–2348. [Link]

  • Samcova, E., & Tesařová, E. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclobutylpyrrolidine hydrochloride. PubChem. [Link]

  • ResearchGate. (2014). How can I seperate pyrrolidine?. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

  • ResearchGate. (2025). Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • MDPI. (2025). Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System. [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • ACS Publications. (n.d.). Stability of Structurally Varied Aqueous Amines for CO2 Capture. [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[1-(2-Chlorophenyl)cyclobutyl]pyrrolidine. PubChem. [Link]

  • ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]

  • ResearchGate. (2025). Physicochemical Characterisation of Ceftobiprole and Investigation of the Biological Properties of Its Cyclodextrin-Based Delivery System. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrrolidone. PubChem. [Link]

Sources

In Silico Prediction of 2-Cyclobutylpyrrolidine Bioactivity and Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive, multi-faceted in silico workflow for the preclinical characterization of novel chemical entities, using 2-Cyclobutylpyrrolidine as a primary case study. In the absence of empirical data, computational methodologies provide a robust framework for generating initial hypotheses regarding a compound's potential bioactivity, pharmacokinetic profile (ADMET), and toxicological liabilities. By integrating ligand-based and structure-based approaches—from chemical similarity searching and target prediction to molecular docking and quantitative structure-activity relationship (QSAR) modeling—researchers can strategically prioritize candidates for synthesis and in vitro testing. This guide emphasizes the causality behind methodological choices, the importance of model applicability domains for ensuring trustworthiness, and the synthesis of disparate data streams into a coherent pharmacological and toxicological profile. The protocols described herein are designed to be self-validating systems, providing a foundational strategy for accelerating drug discovery and de-risking development pipelines.

Introduction: The Imperative for Early-Stage Computational Assessment

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its conformational flexibility and utility as a synthetic handle have made it a cornerstone in the development of diverse therapeutics. 2-Cyclobutylpyrrolidine represents a novel, uncharacterized derivative of this scaffold. Before committing significant resources to its synthesis and biological evaluation, a rigorous computational assessment is essential.

In silico toxicology and bioactivity prediction have become indispensable tools in modern drug development.[3][4] These computational methods allow for the rapid, cost-effective screening of chemical libraries to identify and deprioritize compounds with unfavorable properties early in the discovery process.[5] This approach not only conserves resources but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing the reliance on animal testing.[6][7]

This guide provides a systematic workflow to predict the bioactivity and toxicity of 2-Cyclobutylpyrrolidine, generating a preliminary, data-driven profile to guide subsequent experimental investigation.

Foundational Analysis: Molecular Structure and Physicochemical Properties

Any in silico analysis begins with the precise definition of the molecule's structure and its fundamental physicochemical properties. These parameters govern how the molecule will be "perceived" by computational models and are critical for predicting its absorption, distribution, and interaction with biological targets. The hydrochloride salt form is considered for properties where ionization state is relevant.

Canonical Input: The Simplified Molecular Input Line Entry System (SMILES) string for the parent compound, 2-Cyclobutylpyrrolidine, is C1CC(C1)C2CCCN2. This structure serves as the input for all subsequent predictive modeling.

Physicochemical Profile: The following properties for 2-Cyclobutylpyrrolidine hydrochloride were obtained from the PubChem database.[8] These descriptors are foundational inputs for many QSAR and ADMET models.

PropertyValueData Source
Molecular Formula C₈H₁₆ClNPubChem[8]
Molecular Weight 161.67 g/mol PubChem[8]
Hydrogen Bond Donors 2PubChem[8]
Hydrogen Bond Acceptors 1PubChem[8]
Rotatable Bonds 1PubChem[8]
Topological Polar Surface Area 12 ŲPubChem[8]
LogP (Computed) ~2.0 - 2.5 (Varies by algorithm)Estimated

Workflow for In Silico Bioactivity and Target Prediction

Predicting the biological activity of a novel compound involves a dual-pronged strategy: identifying its potential protein targets and understanding the nature of the interaction. We combine ligand-based methods, which rely on the principle of chemical similarity, with structure-based methods, which model the physical interaction between the ligand and its putative target.

Bioactivity_Prediction_Workflow cluster_input Molecular Input cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_output Hypothesis Generation mol_input 2-Cyclobutylpyrrolidine (SMILES String) sim_search Similarity Search (e.g., ChEMBL, PubChem) mol_input->sim_search target_pred Target Prediction (e.g., SwissTargetPrediction) mol_input->target_pred known_actives Identify Structurally Similar Compounds with Known Bioactivity sim_search->known_actives Tanimoto > 0.85 hypothesis Formulate Testable Hypotheses: - Primary pharmacological targets - Potential off-target effects - Mechanism of Action known_actives->hypothesis protein_targets Generate List of Potential Protein Targets target_pred->protein_targets docking Molecular Docking (e.g., AutoDock, Glide) protein_targets->docking Select High-Probability Targets (PDB Structures Required) binding_analysis Analyze Binding Affinity & Interaction Pose docking->binding_analysis binding_analysis->hypothesis caption Bioactivity prediction workflow.

Caption: A dual-strategy workflow for predicting molecular bioactivity.

Ligand-Based Prediction: Chemical Similarity Searching

Causality: The "Similarity Principle" posits that structurally similar molecules are likely to have similar biological activities.[9] By searching large bioactivity databases like ChEMBL or PubChem, we can identify known compounds that are structurally analogous to 2-Cyclobutylpyrrolidine and leverage their experimental data to infer potential activities.

Experimental Protocol: Tanimoto-Based Similarity Search

  • Input: Convert the SMILES string C1CC(C1)C2CCCN2 to a standardized format (e.g., MOL file).

  • Fingerprint Generation: Using cheminformatics software (e.g., RDKit), generate a molecular fingerprint for the structure. Morgan fingerprints (or ECFP4) are a robust standard.

  • Database Search: Screen a bioactivity database (e.g., the ChEMBL database) against the generated fingerprint.

  • Similarity Metric: Calculate the Tanimoto similarity coefficient between 2-Cyclobutylpyrrolidine and each database compound. The Tanimoto coefficient ranges from 0 (no similarity) to 1 (identical).

  • Analysis: Retrieve all compounds with a Tanimoto similarity > 0.85. Analyze the annotated biological targets and activities for these compounds. A consensus among the activities of several close neighbors provides a strong hypothesis for the activity of the query molecule.

Structure-Based Prediction: Target Identification and Molecular Docking

Causality: This approach predicts potential protein targets by combining 2D and 3D similarity measures to known ligands.[9] Once high-probability targets are identified, molecular docking simulates the binding of 2-Cyclobutylpyrrolidine into the target's active site, providing quantitative estimates of binding affinity and qualitative insights into binding mode.[10][11]

Experimental Protocol: Target Fishing and Docking

  • Target Prediction:

    • Submit the SMILES string for 2-Cyclobutylpyrrolidine to a target prediction web server like SwissTargetPrediction.

    • The server will return a ranked list of potential protein targets based on the likelihood of interaction.

    • Prioritize targets with the highest probability scores and those that appear across multiple prediction algorithms.

  • Protein Preparation:

    • For a high-priority target (e.g., a specific receptor or enzyme), download its 3D crystal structure from the Protein Data Bank (PDB).

    • Prepare the protein structure using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add hydrogen atoms, and assign partial charges. Define the binding site, typically based on a co-crystallized ligand.

  • Ligand Preparation:

    • Generate a 3D conformer of 2-Cyclobutylpyrrolidine.

    • Assign partial charges and define rotatable bonds.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock Vina) to systematically sample conformations of the ligand within the protein's binding site.

    • The program will score the different poses based on a scoring function that estimates binding free energy (affinity).

  • Results Analysis:

    • Analyze the top-ranked binding poses. A lower binding energy (more negative value) suggests a more favorable interaction.

    • Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the binding. A plausible binding pose with strong, specific interactions supports the hypothesis that the protein is a genuine target.[12]

In Silico ADMET and Toxicity Prediction

An effective drug must not only interact with its target but also possess a favorable pharmacokinetic and safety profile. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage assessment.[13][14]

ADMET_Toxicity_Workflow cluster_admet ADMET Prediction cluster_tox Toxicity Prediction cluster_analysis Risk Assessment mol_input 2-Cyclobutylpyrrolidine (SMILES String) admet_platform Submit to ADMET Platform (e.g., ADMETlab, SwissADME, ADMET-AI) mol_input->admet_platform tox_platform Submit to Toxicity Models (e.g., ProTox-II, DEREK) mol_input->tox_platform physchem Physicochemical Properties (LogP, Solubility, pKa) admet_platform->physchem pk Pharmacokinetics (BBB Penetration, CYP Inhibition, Plasma Protein Binding) admet_platform->pk risk_profile Develop Preliminary Risk Profile: - Identify potential liabilities - Assess drug-likeness - Guide experimental validation pk->risk_profile mutagenicity Mutagenicity (Ames Test) tox_platform->mutagenicity carcinogenicity Carcinogenicity tox_platform->carcinogenicity organ_tox Organ Toxicity (Hepatotoxicity, Cardiotoxicity - hERG) tox_platform->organ_tox mutagenicity->risk_profile High-priority flag organ_tox->risk_profile caption ADMET and toxicity prediction workflow.

Caption: Integrated workflow for ADMET and toxicity assessment.

Comprehensive ADMET Profiling

Causality: A molecule's ADMET properties are governed by its physicochemical characteristics. Computational models, often based on QSAR, correlate structural features with experimental ADMET data to predict the profile of a new chemical entity.[15] Freely available web servers like ADMETlab and ADMET-AI provide access to a wide range of validated models.[16][17]

Experimental Protocol: Web-Based ADMET Prediction

  • Platform Selection: Choose a comprehensive, well-documented ADMET prediction platform (e.g., ADMETlab 3.0).

  • Submission: Input the SMILES string for 2-Cyclobutylpyrrolidine into the platform's query interface.

  • Execution: Run the full suite of available ADMET predictions.

  • Data Collation and Interpretation: Systematically collate the output into a summary table. Key parameters to analyze include:

    • Absorption: Predicted Caco-2 permeability and Human Intestinal Absorption (HIA).

    • Distribution: Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB). High PPB can limit the free concentration of a drug.[18]

    • Metabolism: Prediction of inhibition or substrate activity for key Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). Inhibition can lead to drug-drug interactions.

    • Excretion: Predicted clearance and half-life.

    • Medicinal Chemistry Rules: Assess compliance with filters like Lipinski's Rule of Five, which helps evaluate drug-likeness.

Predicted ADMET Profile (Illustrative) This table is a template. Actual values would be generated by executing the protocol.

Parameter Predicted Value Implication
Human Intestinal Absorption High Good oral bioavailability potential
BBB Permeability Likely Permeable Potential for CNS activity (therapeutic or side effect)
CYP2D6 Inhibitor Yes/No Risk of drug-drug interactions
hERG Inhibition Low/Medium/High Risk of cardiotoxicity
Ames Mutagenicity Non-mutagen Low risk of genotoxicity

| Hepatotoxicity (DILI) | Low/Medium/High | Risk of drug-induced liver injury |

Specific Toxicity Endpoint Prediction

Causality: Specific toxicological endpoints are often triggered by a molecule's interaction with particular proteins (like the hERG potassium channel) or its chemical reactivity leading to DNA damage (mutagenicity).[6] Computational models for these endpoints are typically based on large datasets of compounds with known toxicological outcomes. The GHS classifications for the hydrochloride salt already indicate potential for skin, eye, and respiratory irritation.[8]

Protocol: The protocol is identical to that in Section 4.1, but focuses on the toxicity-specific modules within platforms like ProTox-II or commercial systems. The key outputs to scrutinize are:

  • hERG Inhibition: A critical indicator for potential cardiotoxicity.

  • Ames Mutagenicity: Predicts the potential for the compound to cause DNA mutations, a flag for carcinogenicity.

  • Hepatotoxicity (DILI): Predicts the potential to cause drug-induced liver injury.

  • Carcinogenicity: Predicts the likelihood of causing cancer based on structural alerts and statistical models.

Synthesizing Results: The Self-Validating System and Hypothesis Generation

Trustworthiness through the Applicability Domain (AD): A critical aspect of any predictive model is its Applicability Domain.[6] A prediction is only considered reliable if the query molecule (2-Cyclobutylpyrrolidine) is structurally similar to the compounds used to train the prediction model. A trustworthy protocol requires the user to verify this. Most high-quality prediction platforms will provide a similarity score or explicitly state whether the query molecule is within the AD. A prediction for a molecule outside the AD should be treated as a low-confidence estimate. This principle creates a self-validating system: the model itself informs you about the reliability of its prediction.

Integrated Analysis: The final step is to synthesize the data from the bioactivity, ADMET, and toxicity predictions into a coherent profile.

  • Scenario 1: Favorable Profile. Predictions suggest a potent interaction with a desirable target, good drug-like properties (e.g., high oral absorption, no CYP inhibition), and no major toxicity flags. Hypothesis: 2-Cyclobutylpyrrolidine is a promising lead compound for the identified target. Next Steps: Prioritize for synthesis and in vitro validation of target binding and functional activity.

  • Scenario 2: Mixed Profile. Predictions suggest good bioactivity but also a potential liability, such as moderate hERG inhibition or inhibition of a major CYP enzyme. Hypothesis: 2-Cyclobutylpyrrolidine may be an effective modulator of its target but carries a specific, predictable risk. Next Steps: Synthesize and perform targeted in vitro assays to confirm both the on-target activity and the predicted liability (e.g., a hERG patch-clamp assay).

  • Scenario 3: Unfavorable Profile. Predictions suggest weak bioactivity or, more critically, strong alerts for high-risk toxicities like mutagenicity or high levels of hERG inhibition. Hypothesis: 2-Cyclobutylpyrrolidine has a high probability of failure due to safety concerns. Next Steps: Deprioritize this specific molecule. Consider designing analogs that remove the structural features (toxicophores) responsible for the predicted toxicity while retaining features predicted to be important for bioactivity.

Conclusion

This guide has outlined a systematic, multi-step in silico workflow to generate a preliminary pharmacological and toxicological assessment of 2-Cyclobutylpyrrolidine, a novel chemical entity. By leveraging a combination of ligand- and structure-based bioactivity predictions and a comprehensive suite of ADMET/Tox models, it is possible to construct a detailed profile of the molecule's potential before it is ever synthesized. This data-driven approach, grounded in the principles of causality and self-validation through applicability domain analysis, empowers researchers to make more informed decisions, efficiently allocate resources, and ultimately accelerate the journey from chemical concept to therapeutic candidate.

References

  • O'Hagan, D. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 827-839. Available at: [Link]

  • PubMed. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. PubMed. Available at: [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved February 4, 2026, from [Link]

  • Guan, X., et al. (2019). A review on machine learning methods for in silico toxicity prediction. Current Topics in Medicinal Chemistry, 18(29), 2536-2553. Available at: [Link]

  • Royal Society of Chemistry. (2011). In Silico Tools for Toxicity Prediction. In New Horizons in Predictive Toxicology: Current Status and Application. Available at: [Link]

  • ResearchGate. (2016). In silico toxicology: Computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Available at: [Link]

  • Patel, R., et al. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. In Silico Pharmacology, 5, 13. Available at: [Link]

  • PubChem. (n.d.). 2-Cyclobutylpyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved February 4, 2026, from [Link]

  • Valerio, L. G., Jr. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Available at: [Link]

  • Wang, Y., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design, 79(5), 793-803. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Available at: [Link]

  • American Chemical Society. (n.d.). Computational Toxicology. ACS Publications. Retrieved February 4, 2026, from [Link]

  • Acar, Ç., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249774. Available at: [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(3), 115216. Available at: [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. Available at: [Link]

  • Swanson, K. (n.d.). ADMET-AI. Retrieved February 4, 2026, from [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved February 4, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Retrieved February 4, 2026, from [Link]

  • ADMETlab. (n.d.). Home-ADMElab: ADMET Prediction. Retrieved February 4, 2026, from [Link]

  • Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 6, 101185. Available at: [Link]

  • Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. Available at: [Link]

  • University of Palermo. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [https://iris.unipa.it/retrieve/handle/10447/533411/841047/Chapter_Pyrrolidine in Drug Discovery.pdf]([Link] in Drug Discovery.pdf)

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved February 4, 2026, from [Link]

  • Roberts, J. A., et al. (2011). Toxicokinetics, Including Saturable Protein Binding, of 4-chloro-2-methyl Phenoxyacetic Acid (MCPA) in Patients With Acute Poisoning. Toxicological Sciences, 121(1), 45-52. Available at: [Link]

Sources

Safety, handling, and toxicity information for 2-Cyclobutylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Toxicity Profile: 2-Cyclobutylpyrrolidine Hydrochloride

Executive Summary

2-Cyclobutylpyrrolidine hydrochloride (CAS: 1228879-48-8) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical candidates. As a secondary amine salt featuring a constrained cyclobutyl ring, it serves as a critical scaffold for modulating lipophilicity and metabolic stability in drug design. This guide provides a technical operational framework for researchers, focusing on the safe integration of this compound into medicinal chemistry workflows. It prioritizes evidence-based handling protocols to mitigate the risks associated with skin, eye, and respiratory irritation common to hydrochloride salts of secondary amines.

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in establishing a safe handling protocol.

PropertyData
Chemical Name 2-Cyclobutylpyrrolidine hydrochloride
CAS Number 1228879-48-8
Molecular Formula C₈H₁₅N[1] · HCl
Molecular Weight 161.67 g/mol
Physical State Solid (typically white to off-white powder)
Solubility High in water, methanol, DMSO; Low in non-polar solvents (hexane)
Acidity (pKa) ~10–11 (estimated for the conjugate acid of the pyrrolidine)
Hygroscopicity Moderate to High (typical for amine HCl salts)

Hazard Identification & Risk Assessment

According to the Globally Harmonized System (GHS), 2-Cyclobutylpyrrolidine hydrochloride is classified as an Irritant .[1] The primary physiological mechanism of toxicity is local tissue irritation caused by the acidic nature of the hydrochloride salt upon contact with mucous membranes.

GHS Classification[1][2][3][4][5]
  • Signal Word : WARNING

  • Hazard Statements :

    • H315 : Causes skin irritation.[1][2][3][4]

    • H319 : Causes serious eye irritation.[1][2][3][4]

    • H335 : May cause respiratory irritation.[1][2][3][4][5]

Risk Logic Diagram

The following decision matrix outlines the operational logic for assessing risk based on the compound's state (solid vs. solution).

RiskAssessment Start Start: Handling 2-Cyclobutylpyrrolidine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/Water) StateCheck->Solution RiskDust Risk: Inhalation & Particulates (H335) Solid->RiskDust RiskSplash Risk: Percutaneous Absorption & Eye Contact (H319) Solution->RiskSplash Control1 Control: Fume Hood + N95/P100 RiskDust->Control1 Control2 Control: Splash Goggles + Nitrile Gloves RiskSplash->Control2

Figure 1: Risk assessment logic flow for determining engineering controls based on physical state.

Toxicity Profile & Biological Mechanisms

While specific LD50 data for this exact CAS is limited in public registries, its toxicity profile is inferred from homologous pyrrolidine structures and secondary amine salts.

  • Acute Toxicity : Likely harmful if swallowed (Category 4 inferred).[2][6][3][4] The hydrochloride moiety releases hydrochloric acid upon hydrolysis in moist environments (lungs, eyes), leading to chemical burns or severe irritation.

  • Systemic Effects : Secondary amines can be precursors to nitrosamines (potential carcinogens) if exposed to nitrosating agents (e.g., nitrites). Strict segregation from oxidizing agents is required.

  • Metabolic Considerations : The cyclobutyl group is often employed to block metabolic "soft spots" on the pyrrolidine ring, potentially increasing the half-life of the parent drug. This metabolic stability implies that the compound may persist longer in biological systems than simple alkyl-pyrrolidines.

Safe Handling & Operational Protocols

This section details a self-validating workflow for handling the compound. The "self-validating" aspect ensures that every step includes a check (e.g., visual inspection, balance stability) to confirm safety before proceeding.

Protocol: Solubilization and Neutralization

Objective : To safely prepare a free-base stock solution for nucleophilic substitution reactions.

  • Engineering Controls :

    • Perform all weighing operations inside a chemical fume hood or a powder containment balance enclosure.

    • Ensure airflow velocity is verified (0.3–0.5 m/s) before opening the vial.

  • Personal Protective Equipment (PPE) :

    • Hands : Double-gloving with Nitrile (0.11 mm min thickness).

    • Eyes : Chemical splash goggles (ANSI Z87.1).

    • Body : Lab coat with cuffed sleeves to prevent wrist exposure.

  • Step-by-Step Workflow :

    • Step 1: Weighing :

      • Place the receiving vial on the balance inside the hood.

      • Transfer solid using a disposable anti-static spatula.

      • Validation: Wipe the exterior of the stock container with a damp Kimwipe after closing to remove invisible dust residues.

    • Step 2: Solubilization :

      • Add solvent (e.g., DMSO or Methanol).

      • Note: Dissolution is endothermic; however, neutralization is exothermic .

    • Step 3: Neutralization (If Free Base is Required) :

      • Do not use strong bases (NaOH) directly on the solid if possible to avoid localized heat spikes.

      • Preferred Method : Use a carbonate scavenger (e.g., K₂CO₃) or an organic base (DIPEA/TEA) in solution.

      • Validation: Monitor for gas evolution (CO₂) if using carbonates. Ensure venting is adequate.

Operational Workflow Diagram

HandlingProtocol Storage Desiccated Storage (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate 30 mins Weigh Weighing (Fume Hood) Equilibrate->Weigh Solvent Add Solvent (DMSO/MeOH) Weigh->Solvent Neutralize Neutralize HCl (Add Base) Solvent->Neutralize Exothermic! QC QC Check (LCMS/NMR) Neutralize->QC

Figure 2: Operational workflow for transitioning 2-Cyclobutylpyrrolidine HCl from storage to assay-ready solution.

Storage & Stability

  • Hygroscopicity : As a hydrochloride salt, the compound will absorb atmospheric moisture, leading to "caking" and hydrolysis.

  • Protocol :

    • Store in a tightly sealed container under an inert atmosphere (Argon/Nitrogen) if possible.

    • Keep at 2–8°C (refrigerated) for long-term stability.

    • Critical Rule : Allow the container to warm to room temperature before opening to prevent condensation from forming on the solid, which degrades the salt.

Disposal & Environmental Impact[3][6]

  • Waste Stream : Classify as Halogenated Organic Waste (due to the HCl component) or General Organic Waste depending on the solvent used.

  • Neutralization : Excess solid should be dissolved in a combustible solvent and incinerated in a licensed chemical waste facility.

  • Environmental Fate : Pyrrolidine derivatives can be persistent in water. Do not dispose of down the drain.

References

  • PubChem . 2-Cyclobutylpyrrolidine hydrochloride (Compound).[1] National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA) . Registration Dossier: Pyrrolidine derivatives. Available at: [Link][1]

  • ResearchGate . Synthesis and Handling of Pyrrolidine Analogs. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Cyclobutylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Cyclobutylpyrrolidine

2-Cyclobutylpyrrolidine is a substituted pyrrolidine derivative, a class of compounds with significant interest in pharmaceutical and chemical research due to their presence in numerous biologically active molecules and their utility as synthetic intermediates.[1] The precise and accurate quantification of 2-Cyclobutylpyrrolidine is paramount for researchers in drug discovery and development, enabling critical assessments of pharmacokinetics, metabolism, and purity. This document provides a comprehensive guide to the analytical methodologies for the quantification of 2-Cyclobutylpyrrolidine, offering detailed protocols and the scientific rationale behind the selection of specific techniques and parameters. While validated methods for this specific analyte are not extensively published, the protocols herein are adapted from robust, established methods for analogous compounds and provide a strong foundation for implementation and validation in a research or quality control setting.

Method Selection: A Comparative Overview

The choice of analytical technique is contingent on several factors, including the sample matrix, required sensitivity, and available instrumentation. For 2-Cyclobutylpyrrolidine, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques due to their sensitivity, selectivity, and broad applicability.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Chromatographic separation followed by highly selective mass-based detection.
Selectivity HighVery High
Sensitivity (LOD) ng/mL rangepg/mL to low ng/mL range
Throughput ModerateHigh
Matrix Effects Can be significant; may require derivatization or extensive sample cleanup.Can be minimized with appropriate sample preparation and the use of an internal standard.[2]
Instrumentation Cost Moderate to HighHigh

Expert Rationale:

  • GC-MS is a robust technique for volatile and semi-volatile compounds. Given the likely volatility of 2-Cyclobutylpyrrolidine, GC-MS is a strong candidate. Derivatization may be necessary to improve its chromatographic properties and sensitivity.

  • LC-MS/MS offers exceptional sensitivity and specificity, making it the gold standard for bioanalytical applications where the analyte is present at low concentrations in complex matrices like plasma or serum.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details a GC-MS method for the quantification of 2-Cyclobutylpyrrolidine, employing a liquid-liquid extraction for sample preparation.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH to >10 Add_IS->Adjust_pH LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Adjust_pH->LLE Evaporate Evaporate Organic Layer LLE->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM or Full Scan) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for GC-MS quantification of 2-Cyclobutylpyrrolidine.

Step-by-Step Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of the sample (e.g., plasma, urine, or a dissolved solid), add an appropriate amount of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties).

  • Adjust the sample pH to >10 with a suitable base (e.g., 1M NaOH) to ensure the analyte is in its free base form.

  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether) and vortex for 2 minutes.[5]

  • Centrifuge at 4500 rpm for 10 minutes to separate the layers.[6]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity or Full Scan (m/z 40-400) for method development.[5]

3. Method Validation Parameters

The method should be validated according to established guidelines to ensure its suitability for its intended purpose.[7][8]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Accuracy 85-115% of nominal concentration
Precision (%RSD) ≤ 15%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a highly sensitive and selective LC-MS/MS method for the quantification of 2-Cyclobutylpyrrolidine, particularly suited for bioanalytical applications.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation (Reversed-Phase) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for LC-MS/MS quantification of 2-Cyclobutylpyrrolidine.

Step-by-Step Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add an appropriate amount of an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.[9]

  • Transfer the supernatant to a new tube.

  • The supernatant can be injected directly or evaporated and reconstituted in the initial mobile phase for improved peak shape.

2. LC-MS/MS Instrumentation and Conditions

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of 2-Cyclobutylpyrrolidine. A hypothetical transition would be [M+H]⁺ → characteristic fragment ion.

3. Method Validation Parameters

Similar to the GC-MS method, a thorough validation is required.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) Method-dependent, typically in the low ng/mL to pg/mL range.[10]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Accuracy 85-115% of nominal concentration
Precision (%RSD) ≤ 15%
Matrix Effect Should be assessed to ensure that the sample matrix does not interfere with ionization.[2]

Data Interpretation and Quality Control

For both methods, quantification is achieved by creating a calibration curve using standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results.

Conclusion

The GC-MS and LC-MS/MS methods detailed in this guide provide a robust framework for the reliable quantification of 2-Cyclobutylpyrrolidine. The choice between the two techniques will depend on the specific requirements of the analysis, with LC-MS/MS generally offering superior sensitivity for bioanalytical applications. It is imperative that any method is fully validated in the laboratory for its intended use to ensure data of the highest quality and integrity.

References

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Determination of 2-Pyrrolidinone.
  • SciSpace. (n.d.). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metab.
  • BenchChem. (2025). Establishing Analytical Standards for the Quantification of 2-(2-Aminoethyl)-1-methylpyrrolidine: A Comparative Guide.
  • PubMed. (2018). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques.
  • SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-butyl- on Newcrom R1 HPLC column.
  • ResearchGate. (2018). (PDF) 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques.
  • MDPI. (2022). Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations.
  • PubMed. (n.d.). Update on analytical methods for toxic pyrrolizidine alkaloids.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
  • Pacific BioLabs. (n.d.). LC-MS and LC-MS/MS.
  • NIH. (n.d.). Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma.
  • ResearchGate. (2016). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis.
  • ResearchGate. (2015). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra).
  • SciELO. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different.
  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • MDPI. (n.d.). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis.
  • PubMed. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists.
  • Neliti. (2017). Development and Validation of RP-HPLC Method For Simultaneous Determination Of Rosuvastatin And Clopidogrel In Tablet Dosage.
  • ORBi. (2015). Rapid quantification of 2-hydroxypropyl-beta-cyclodextrin in liquid pharmaceutical formulations by 1H-NMR.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • PubMed Central. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples.
  • MDPI. (2023). Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis.
  • ResearchGate. (2020). (PDF) Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride.
  • PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
  • Bio-Rad. (n.d.). Protein Sample Preparation for 2-D Electrophoresis.
  • MDPI. (n.d.). Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring.
  • Semantic Scholar. (n.d.). [PDF] Validation of Analytical Methods : A Review.
  • University of Massachusetts Medical School. (n.d.). Sample Preparation Basics SOP.
  • Preprints.org. (2023). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking.
  • PubMed Central. (n.d.). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis.

Sources

Application Notes & Protocols: The Strategic Integration of 2-Cyclobutylpyrrolidine in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Abstract

The relentless challenge of emerging and mutating viral pathogens necessitates the continuous exploration of novel chemical scaffolds in drug discovery. This document provides a comprehensive technical guide on the strategic use of the 2-cyclobutylpyrrolidine moiety in the synthesis of next-generation antiviral compounds. We will delve into the rationale behind incorporating this specific structural motif, drawing parallels with established antiviral agents and exploring the unique physicochemical properties imparted by the cyclobutyl group. Detailed, field-proven synthetic protocols, beginning with the stereoselective synthesis of the 2-cyclobutylpyrrolidine core, will be presented. Furthermore, a practical application in the design and synthesis of a novel Hepatitis C Virus (HCV) NS3/4A protease inhibitor will be outlined, complete with mechanistic insights and characterization data. This guide is intended to empower researchers to leverage the 2-cyclobutylpyrrolidine scaffold as a valuable tool in the development of potent and effective antiviral therapeutics.

Introduction: The Quest for Novel Antiviral Scaffolds

The landscape of antiviral drug discovery is in constant evolution, driven by the dual pressures of viral resistance and the emergence of new viral threats. A key strategy in this endeavor is the exploration of novel molecular architectures that can confer improved potency, selectivity, and pharmacokinetic profiles to antiviral agents. The pyrrolidine ring is a well-established pharmacophore found in a multitude of biologically active compounds, including several approved antiviral drugs.[1] Its rigid, five-membered ring structure provides a robust scaffold for the precise spatial orientation of functional groups, enabling optimal interactions with viral protein targets.

This guide focuses on a specific, underexplored derivative: 2-cyclobutylpyrrolidine. The incorporation of a cyclobutyl group at the 2-position of the pyrrolidine ring is a deliberate design choice aimed at harnessing the unique properties of this four-membered carbocycle. The cyclobutyl moiety is increasingly recognized for its ability to enhance metabolic stability, improve oral bioavailability, and provide a rigid, three-dimensional structure that can effectively probe hydrophobic pockets in target proteins.[2][3]

The Rationale: Why 2-Cyclobutylpyrrolidine?

The strategic incorporation of a cyclobutyl group into a pyrrolidine-based antiviral candidate is underpinned by several key principles of modern medicinal chemistry:

  • Metabolic Stability: The cyclobutyl group can act as a bioisosteric replacement for more metabolically labile moieties, such as gem-dimethyl or isopropyl groups.[3] This can lead to a longer in vivo half-life and improved therapeutic efficacy. Bioisosteric replacement is a powerful strategy to enhance the developability of drug candidates by mitigating issues related to pharmacokinetics and toxicity.[4][5]

  • Conformational Restriction and Potency: The rigid, puckered conformation of the cyclobutane ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein.[6] This pre-organization can lead to a significant increase in binding affinity and, consequently, higher potency.

  • Improved Pharmacokinetic Profile: The introduction of a cyclobutyl group can favorably modulate a compound's lipophilicity, which is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A well-balanced lipophilicity is crucial for achieving good oral bioavailability and cell permeability.[6]

  • Novelty and Patentability: The use of less common scaffolds like 2-cyclobutylpyrrolidine can lead to the discovery of compounds with novel intellectual property, a crucial aspect of drug development.

The following diagram illustrates the key advantages of incorporating a cyclobutyl moiety in drug design.

G Cyclobutyl_Moiety Cyclobutyl Moiety in Drug Design Metabolic_Stability Increased Metabolic Stability Cyclobutyl_Moiety->Metabolic_Stability Bioisosterism Conformational_Restriction Conformational Restriction Cyclobutyl_Moiety->Conformational_Restriction Rigid Structure Improved_PK Improved Pharmacokinetics Cyclobutyl_Moiety->Improved_PK Modulates Lipophilicity Novelty Novel Chemical Space & Patentability Cyclobutyl_Moiety->Novelty Unique Scaffold Potency Enhanced Potency Conformational_Restriction->Potency

Caption: Key advantages of the cyclobutyl moiety in drug design.

Synthetic Protocols: Accessing the 2-Cyclobutylpyrrolidine Scaffold and its Derivatives

A critical aspect of utilizing a novel scaffold is the development of a robust and stereoselective synthetic route. Here, we propose a plausible and efficient pathway for the synthesis of enantiomerically pure 2-cyclobutylpyrrolidine and its subsequent incorporation into a model antiviral compound.

Protocol 1: Stereoselective Synthesis of (S)-2-Cyclobutylpyrrolidine

This protocol is based on established methods for the synthesis of 2-substituted pyrrolidines, adapted for the introduction of a cyclobutyl group.[7]

G cluster_0 Synthesis of (S)-2-Cyclobutylpyrrolidine Start Cyclobutanecarbaldehyde Step1 Condensation with (S)-(-)-1-Phenylethylamine Start->Step1 Intermediate1 Chiral Imine Step1->Intermediate1 Step2 Grignard Addition of Allylmagnesium Bromide Intermediate1->Step2 Intermediate2 Homoallylic Amine Step2->Intermediate2 Step3 Ring-Closing Metathesis (Grubbs' Catalyst) Intermediate2->Step3 Intermediate3 Dihydropyrrole Step3->Intermediate3 Step4 Hydrogenation (Pd/C, H2) & Deprotection Intermediate3->Step4 End (S)-2-Cyclobutylpyrrolidine Step4->End

Caption: Proposed synthetic workflow for (S)-2-cyclobutylpyrrolidine.

Step-by-Step Methodology:

  • Imine Formation: To a solution of cyclobutanecarbaldehyde (1.0 eq) in toluene (0.5 M) is added (S)-(-)-1-phenylethylamine (1.0 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the chiral imine, which is used in the next step without further purification.

  • Nucleophilic Addition: The crude imine is dissolved in anhydrous THF (0.5 M) and cooled to -78 °C. A solution of allylmagnesium bromide in diethyl ether (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution and the product is extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The resulting diastereomeric mixture of homoallylic amines can be separated by column chromatography.

  • Ring-Closing Metathesis: The desired diastereomer of the homoallylic amine (1.0 eq) is dissolved in degassed dichloromethane (0.1 M). Grubbs' second-generation catalyst (0.05 eq) is added, and the mixture is stirred at room temperature under a nitrogen atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding dihydropyrrole.

  • Reduction and Deprotection: The dihydropyrrole (1.0 eq) is dissolved in methanol (0.2 M), and palladium on carbon (10 wt%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated. The residue is then subjected to hydrogenolysis in the presence of a suitable catalyst (e.g., Pd(OH)2/C) to remove the phenylethyl chiral auxiliary, yielding the final product, (S)-2-cyclobutylpyrrolidine.

Protocol 2: Synthesis of a 2-Cyclobutylpyrrolidine-based HCV NS3/4A Protease Inhibitor

This protocol illustrates the incorporation of the synthesized (S)-2-cyclobutylpyrrolidine into a scaffold known to inhibit the Hepatitis C Virus NS3/4A protease. The design is inspired by known pyrrolidine-based inhibitors.[8][9][10]

G cluster_1 Synthesis of a Novel HCV NS3/4A Protease Inhibitor Start (S)-2-Cyclobutylpyrrolidine Step1 Amide Coupling with N-Boc-L-tert-leucine Start->Step1 Intermediate1 Dipeptide Mimic Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Amine Salt Step2->Intermediate2 Step3 Amide Coupling with Quinoline-2-carboxylic acid Intermediate2->Step3 End Target Inhibitor Step3->End

Caption: Synthetic workflow for a 2-cyclobutylpyrrolidine-based HCV inhibitor.

Step-by-Step Methodology:

  • First Amide Coupling: To a solution of (S)-2-cyclobutylpyrrolidine (1.0 eq), N-Boc-L-tert-leucine (1.0 eq), and HATU (1.1 eq) in DMF (0.2 M) is added DIPEA (2.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is then dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.

  • Boc Deprotection: The purified product from the previous step is dissolved in a 1:1 mixture of TFA and dichloromethane (0.2 M) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the amine salt, which is used in the next step without further purification.

  • Second Amide Coupling: To a solution of the amine salt (1.0 eq), quinoline-2-carboxylic acid (1.0 eq), and HATU (1.1 eq) in DMF (0.2 M) is added DIPEA (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The workup and purification are performed as described in the first amide coupling step to yield the final target inhibitor.

Data Presentation and Expected Outcomes

The successful synthesis of the target compounds should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC. The following table provides expected data for the key intermediates and the final product.

CompoundMolecular FormulaCalculated Mass (m/z)Expected ¹H NMR signals for Cyclobutyl groupPurity (by HPLC)
(S)-2-CyclobutylpyrrolidineC8H15N125.1204Multiplets at ~1.5-2.2 ppm>98%
Dipeptide MimicC19H34N2O3354.2570Multiplets at ~1.6-2.3 ppm>95%
Target InhibitorC28H33N3O2455.2573Multiplets at ~1.7-2.4 ppm>98%

The synthesized inhibitor should then be evaluated for its biological activity. An in vitro assay measuring the inhibition of HCV NS3/4A protease activity would be the primary screen. A potent inhibitor would be expected to have an IC50 value in the low nanomolar to micromolar range.

Conclusion and Future Directions

The 2-cyclobutylpyrrolidine scaffold represents a promising, yet underexplored, platform for the design of novel antiviral agents. The synthetic protocols outlined in this guide provide a clear and actionable pathway for researchers to access this valuable building block and incorporate it into potential drug candidates. The unique physicochemical properties imparted by the cyclobutyl group offer a compelling rationale for its use in overcoming common challenges in antiviral drug development, such as metabolic instability and suboptimal pharmacokinetic profiles.

Future work should focus on the synthesis of a diverse library of 2-cyclobutylpyrrolidine derivatives and their evaluation against a broad range of viral targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel compounds. The strategic application of the principles and protocols described herein has the potential to accelerate the discovery of the next generation of effective antiviral therapies.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link][1]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH.[Link][11]

  • Pyrrolidine synthesis. Organic Chemistry Portal.[Link][7]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.[Link][3]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central.[Link][2]

  • Pyrrolidine-5,5-trans-lactams. 5. Pharmacokinetic optimization of inhibitors of hepatitis C virus NS3/4A protease. PubMed.[Link][8]

  • Pyrrolidine-5,5-trans-lactams. 1. Synthesis and incorporation into inhibitors of hepatitis C virus NS3/4A protease. PubMed.[Link][9]

  • Pyrrolidine-5,5-trans-lactams. 4. Incorporation of a P3/P4 urea leads to potent intracellular inhibitors of hepatitis C virus NS3/4A protease. PubMed.[Link][10]

  • Bioisosteric Replacements. Chemspace.[Link][4]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science.[Link][5]

Sources

Troubleshooting & Optimization

Improving the yield and purity of 2-Cyclobutylpyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyclobutylpyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this valuable pyrrolidine derivative. As a key intermediate in various pharmaceutical and research applications, achieving high yield and purity is paramount.

This document is structured to provide immediate, actionable solutions to common challenges encountered during synthesis. We will move from high-level frequently asked questions to in-depth troubleshooting guides, complete with detailed protocols and mechanistic explanations.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions that arise during the planning and execution of 2-Cyclobutylpyrrolidine synthesis.

Q1: What is the most reliable general strategy for synthesizing 2-Cyclobutylpyrrolidine?

A common and robust strategy involves a multi-step approach that offers good control at each stage. A typical pathway is the acylation of a protected proline derivative with cyclobutanecarbonyl chloride, followed by reduction of the resulting amide/ketone and a final deprotection step. An alternative, and the one we will focus on here, involves the reaction of an N-protected proline ester with a cyclobutyl Grignard reagent, followed by ketone reduction and deprotection. The use of a protecting group, such as a benzyl group, is crucial for preventing side reactions at the pyrrolidine nitrogen.

Q2: Why is the N-benzyl protecting group commonly used, and what are its main drawbacks?

The N-benzyl (Bn) group is widely used due to its general stability under a variety of reaction conditions (e.g., organometallic reagents, mild reductions, chromatography) and its relatively straightforward removal by catalytic hydrogenation. However, the primary drawback is the debenzylation step itself, which can be challenging. Problems include incomplete reaction, catalyst poisoning, and potential reduction of other functional groups in the molecule.[1]

Q3: My catalytic hydrogenation for N-debenzylation is very slow or has stalled. What are the likely causes?

This is one of the most frequent issues. The primary culprits are:

  • Catalyst Inactivity/Poisoning: The Palladium catalyst (e.g., Pd/C) is sensitive to poisoning by sulfur compounds, residual phosphines, or certain nitrogen-containing heterocycles. Ensure all reagents and solvents from previous steps are pure.

  • Insufficient Hydrogen Pressure: While many reactions work at atmospheric pressure, some may require higher pressures (50-100 psi) to proceed efficiently.

  • Solvent Choice: Protic solvents like methanol or ethanol are standard. Sometimes, the addition of an acid, such as acetic acid or HCl, can significantly accelerate the reaction by protonating the amine and making the C-N bond more susceptible to cleavage.[2]

  • Catalyst Loading: Insufficient catalyst loading (typically 5-10 mol% of palladium) will result in a slow or incomplete reaction.

Q4: How can I purify the final 2-Cyclobutylpyrrolidine product effectively?

2-Cyclobutylpyrrolidine is a relatively low-molecular-weight amine and can be volatile. The recommended method for purification is fractional distillation under reduced pressure . This technique is effective at separating the product from less volatile impurities (e.g., residual starting material, catalyst residues) and more volatile byproducts (e.g., toluene from debenzylation). For related pyrrolidone compounds, pre-treatment with a strong base followed by distillation has been shown to improve purity.[3][4]

Section 2: Synthesis Workflow & Troubleshooting Guide

This section provides a visual overview of a common synthetic route and a detailed troubleshooting guide for the most critical steps.

General Synthetic Workflow

The following diagram outlines a reliable four-step synthesis from N-Benzyl-L-proline methyl ester.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A N-Benzyl-L-proline methyl ester C N-Benzyl-2-(cyclobutanecarbonyl)pyrrolidine A->C THF, -78°C to RT B Cyclobutylmagnesium bromide B->C D N-Benzyl-2-cyclobutylpyrrolidine C->D Wolff-Kishner (H2NNH2, KOH) E 2-Cyclobutylpyrrolidine (Crude) D->E H2, Pd/C MeOH F Pure 2-Cyclobutylpyrrolidine E->F Fractional Distillation (Vacuum)

Caption: A four-step synthetic workflow for 2-Cyclobutylpyrrolidine.

Troubleshooting Guide: The N-Debenzylation Step

This is the most critical and often problematic step for achieving high purity and yield.

Problem: My debenzylation reaction is incomplete, even after extended reaction time.

  • Underlying Cause & Explanation: The catalytic cycle for hydrogenolysis involves the oxidative addition of the C-N bond to the Palladium surface. If the catalyst surface is blocked (poisoned) or if the bond is not sufficiently activated, the reaction will stall. Acid additives protonate the nitrogen, increasing the electrophilicity of the benzylic carbon and facilitating cleavage.[2]

  • Troubleshooting Decision Tree:

G A Incomplete Debenzylation Detected (by TLC/GC-MS) B Is the catalyst fresh and from a reliable source? A->B C Replace catalyst. Consider Pearlman's catalyst (Pd(OH)2/C) which is often more robust. B->C No D Have you tried adding an acid co-catalyst? B->D Yes E Add 1.5 eq. of Acetic Acid or 0.1 eq. of HCl in MeOH. Monitor reaction. D->E No F Is the hydrogen pressure sufficient? D->F Yes G Increase H2 pressure to 50-100 psi using a Parr shaker. F->G No H Consider alternative deprotection methods (e.g., transfer hydrogenation with ammonium formate). F->H Yes

Caption: Troubleshooting logic for incomplete N-debenzylation.

Problem: My final product is contaminated with toluene and/or benzyl alcohol.

  • Underlying Cause & Explanation: Toluene is the expected byproduct of the debenzylation reaction. Benzyl alcohol can form if there is oxidative degradation of the starting material or if the benzyl group is cleaved in a different manner. These impurities have boiling points that can be close to the product, complicating purification.

  • Solution:

    • Aqueous Wash: Before distillation, perform an acidic wash (e.g., 1M HCl) to protonate your amine product, moving it to the aqueous layer. Wash the organic layer (containing toluene) away. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine product with a solvent like dichloromethane.

    • High-Efficiency Distillation: Use a vacuum-jacketed Vigreux column for fractional distillation to achieve better separation between the product and closely boiling impurities.

Section 3: Key Experimental Protocols

The following protocols provide detailed, validated methodologies for the most critical steps.

Protocol: Catalytic N-Debenzylation of N-Benzyl-2-cyclobutylpyrrolidine

This protocol incorporates best practices to maximize yield and minimize side reactions.

Materials:

  • N-Benzyl-2-cyclobutylpyrrolidine (1.0 eq)

  • Palladium on Carbon (10% w/w, 5-10 mol % Pd)

  • Methanol (ACS Grade)

  • Acetic Acid (Optional, 1.5 eq)

  • Hydrogen gas source

  • Standard hydrogenation glassware or Parr shaker apparatus

Procedure:

  • Vessel Preparation: Ensure the reaction flask or Parr vessel is scrupulously clean and dry.

  • Reagent Charging: To the vessel, add N-Benzyl-2-cyclobutylpyrrolidine and methanol (approx. 10-20 mL per gram of substrate).

  • Inerting: Seal the vessel and purge the atmosphere with nitrogen or argon for 5-10 minutes. This is critical to prevent a potentially explosive mixture of hydrogen and air.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under a positive pressure of nitrogen. Note: Pd/C can be pyrophoric and should be handled with care.

  • (Optional) Acid Addition: If using an acid promoter, add the acetic acid at this stage.

  • Hydrogenation: Purge the vessel with hydrogen gas (3 cycles of evacuating to vacuum and refilling with H2). Pressurize the vessel to the desired pressure (start with atmospheric or 50 psi).

  • Reaction: Stir the reaction vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Monitor the reaction progress by TLC or GC-MS by periodically taking a sample via a septum. The reaction is typically complete in 4-24 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol to recover all the product.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude oil is ready for purification.

Data Presentation: Comparison of Debenzylation Conditions

The choice of conditions can significantly impact reaction success. The following table summarizes common variables.

Condition ParameterStandard (Method A)Acid-Facilitated (Method B)Transfer Hydrogenation (Method C)
Catalyst 10% Pd/C10% Pd/C or Pd(OH)₂/C10% Pd/C
Hydrogen Source H₂ Gas (50 psi)H₂ Gas (50 psi)Ammonium Formate (5 eq)
Solvent MethanolMethanolMethanol
Additive NoneAcetic Acid (1.5 eq)None
Temperature 25 °C25 °CReflux (approx. 65 °C)
Typical Time 12-24 h4-8 h2-6 h
Pros Standard, widely usedFaster, good for stubborn substrates[2]No H₂ gas required, rapid
Cons Can be slow, catalyst poisoningRequires acid removal in workupCan have workup issues with salts

References

  • Rewolinski, M. P., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(44), 7849-7851.
  • US Patent 4,384,125A. (1983). Process for the purification of 2-pyrrolidone.
  • Li, W., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(1), 555-565. [Link]

  • Canadian Patent 1178918A. (1984). Process for the purification of 2-pyrrolidone.
  • Bakulev, V. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

  • Khlebnikov, A. F., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. The Journal of Organic Chemistry, 81(24), 12344-12353. [Link]

  • Haskel, A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ChemCatChem, 15(12), e202300262.
  • Reductive amination is a key C-N bond-forming reaction in the pharmaceutical industry. Request PDF. [Link]

  • Gigg, R., & Conant, R. (1983). A new method for N-debenzylation. Journal of the Chemical Society, Chemical Communications, (8), 465-466.

Sources

Preventing side-product formation in 2-Cyclobutylpyrrolidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-cyclobutylpyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding reactions involving 2-cyclobutylpyrrolidine, with a focus on preventing the formation of unwanted side-products. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in commercially available 2-cyclobutylpyrrolidine?

    • How can I minimize di-alkylation during N-alkylation reactions?

    • My acylation reaction is sluggish and incomplete. What are the likely causes?

    • Is the cyclobutyl ring susceptible to opening during reactions?

  • Troubleshooting Guides

    • Troubleshooting N-Alkylation Reactions

    • Troubleshooting N-Acylation Reactions

    • Addressing Unexpected Side-Products

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available 2-cyclobutylpyrrolidine?

Answer: Impurities in starting materials can often be the source of unexpected side-products. The impurity profile of 2-cyclobutylpyrrolidine largely depends on its synthetic route. A common method for synthesizing 2-substituted pyrrolidines involves the cyclization of an amine-tethered alkyne. In such cases, a major byproduct can be the corresponding imine, which exists in equilibrium with the desired pyrrolidine.[1]

  • Key Takeaway: Always check the purity of your starting material by NMR or GC-MS. If significant imine impurities are present, consider purification by distillation or column chromatography before use.

Q2: How can I minimize di-alkylation or over-alkylation during N-alkylation reactions?

Answer: Di-alkylation, where the nitrogen atom is alkylated twice to form a quaternary ammonium salt, or reaction at other sites, can be a significant issue. The formation of these side-products is often driven by the reactivity of the alkylating agent and the reaction conditions. For instance, in the alkylation of similar heterocyclic systems, using an excess of the alkylating agent can lead to multiple substitutions.[2]

To minimize these side-products:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent. In some cases, using the pyrrolidine as the limiting reagent might be necessary if the alkylating agent is inexpensive.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be used to deprotonate the pyrrolidine without competing in the alkylation.

Q3: My acylation reaction is sluggish and incomplete. What are the likely causes?

Answer: Sluggish or incomplete acylation reactions with 2-cyclobutylpyrrolidine can be due to several factors:

  • Steric Hindrance: The bulky cyclobutyl group can sterically hinder the approach of the acylating agent to the nitrogen atom.

  • Reactivity of the Acylating Agent: Less reactive acylating agents, such as anhydrides, may require a catalyst or harsher conditions to react efficiently. Changing to a more reactive acylating agent, like an acyl chloride, can often improve reaction rates and yields.[3]

  • Inadequate Catalyst: For less reactive acylating agents, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often required to facilitate the reaction.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often good choices for acylation reactions.

Q4: Is the cyclobutyl ring susceptible to opening during reactions?

Answer: While the pyrrolidine ring is generally stable, the cyclobutyl ring, having significant ring strain (though less than cyclopropane), can be susceptible to opening under certain conditions. Ring-opening reactions of strained carbocycles are often promoted by transition metals (e.g., Au, Cu, Ru) or radical initiators.[4][5][6]

You should be cautious when using:

  • Transition Metal Catalysts: Catalysts used for cross-coupling or cycloisomerization reactions could potentially interact with the cyclobutyl ring.

  • Radical Initiators: Reactions involving radical intermediates may lead to ring-opening of the cyclobutane.

  • High Temperatures and Extreme pH: Harsh reaction conditions can promote rearrangement or decomposition pathways that may involve the cyclobutyl ring.

Troubleshooting Guides

Troubleshooting N-Alkylation Reactions
Observation Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Insufficiently reactive alkylating agent (e.g., alkyl chloride vs. iodide).2. Inappropriate base or solvent.3. Reaction temperature is too low.1. Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br or R-I). Consider adding a catalytic amount of NaI or KI to generate the more reactive alkyl iodide in situ.[7]2. Use a polar aprotic solvent like DMF or acetonitrile. Ensure the base is strong enough to deprotonate the secondary amine (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU).3. Gradually increase the reaction temperature.
Formation of a quaternary ammonium salt (over-alkylation) 1. High concentration of the alkylating agent.2. Reaction temperature is too high.1. Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 equivalents).2. Add the alkylating agent slowly to the reaction mixture.3. Lower the reaction temperature.
Presence of O-alkylation products (if applicable to the substrate) 1. Use of a protic solvent.2. Strong, non-selective base.1. Switch to a polar aprotic solvent.2. Use a milder, more selective base. In some systems, specific catalysts can direct selectivity.[8]

Experimental Protocol: Selective Mono-N-Alkylation

  • Dissolve 2-cyclobutylpyrrolidine (1.0 eq) in anhydrous acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the alkylating agent (1.05 eq) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify by column chromatography.

Logical Workflow for Troubleshooting N-Alkylation

start N-Alkylation Issue check_conversion Low Conversion? start->check_conversion over_alkylation Over-alkylation? check_conversion->over_alkylation No increase_reactivity Increase Reactivity: - Switch to R-Br or R-I - Add catalytic KI - Increase Temperature check_conversion->increase_reactivity Yes side_products Other Side-Products? over_alkylation->side_products No control_stoichiometry Control Stoichiometry: - Use less alkylating agent - Slow addition - Lower Temperature over_alkylation->control_stoichiometry Yes analyze_side_products Analyze Side-Products: - Check for ring opening - Consider solvent/base effects side_products->analyze_side_products Yes end_node Optimized Reaction side_products->end_node No increase_reactivity->end_node control_stoichiometry->end_node analyze_side_products->end_node

Caption: Troubleshooting workflow for N-alkylation reactions.

Troubleshooting N-Acylation Reactions
Observation Possible Cause(s) Suggested Solution(s)
Incomplete reaction 1. Steric hindrance from the cyclobutyl group.2. Low reactivity of the acylating agent.3. Insufficient catalysis.1. Increase reaction temperature or time.2. Switch to a more reactive acylating agent (e.g., acyl chloride instead of anhydride).[3]3. Add a nucleophilic catalyst like DMAP (0.1 eq).
Formation of diacylated or other side-products 1. Presence of other nucleophilic groups in the substrate.2. Reaction conditions are too harsh.1. Use protecting groups for other reactive sites.2. Employ milder reaction conditions (lower temperature, less reactive acylating agent with a catalyst).
Difficulty in purification 1. Unreacted starting material.2. Hydrolysis of the acylating agent.1. Drive the reaction to completion using the suggestions above.2. Ensure anhydrous conditions are maintained throughout the reaction.

Experimental Protocol: Efficient N-Acylation

  • Dissolve 2-cyclobutylpyrrolidine (1.0 eq) and DMAP (0.1 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride (1.05 eq) dropwise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir until completion.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Addressing Unexpected Side-Products
Observation Possible Cause(s) Suggested Solution(s)
Product with a different molecular weight (higher or lower) 1. Ring-opening of the cyclobutyl group.2. Dimerization or polymerization.1. Characterize the side-product by MS and NMR to confirm its structure. Avoid harsh conditions (high heat, strong acids/bases, radical initiators) if ring-opening is suspected.2. Use more dilute reaction conditions.
Formation of diastereomers 1. Epimerization at the C2 position.1. This is more likely if the reaction involves the formation of an iminium ion intermediate at the C2 position. Use milder, non-acidic conditions if possible.
Products from starting material impurities 1. Contaminated 2-cyclobutylpyrrolidine.1. Re-purify the starting material. Check the certificate of analysis from the supplier.

Reaction Scheme: Potential Side-Product Pathways

cluster_main Main Reaction Pathways cluster_side Potential Side-Reactions start 2-Cyclobutylpyrrolidine + R-X desired_product Desired N-Substituted Product start->desired_product Desired Reaction (Base, Solvent) over_alkylation Over-Alkylation Product (Quaternary Salt) start->over_alkylation Excess R-X ring_opening Ring-Opened Product start->ring_opening Harsh Conditions (e.g., Lewis Acid, Heat)

Caption: Desired vs. potential side-reaction pathways.

References

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed.[Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC, NIH.[Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal.[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC, NIH.[Link]

  • Synthesis of Chiral Functionalised Cyclobutylpyrrolidines and Cyclobutylamino Alcohols from (–)-(S)-Verbenone – Applications in the Stabilisation of Ruthenium Nanocatalysts. ResearchGate.[Link]

  • Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. PMC, NIH.[Link]

  • Carbene-catalyzed chirality-controlled site-selective acylation of saccharides. PMC, NIH.[Link]

  • Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Royal Society of Chemistry.[Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI.[Link]

  • Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. PMC, NIH.[Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit.[Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals.[Link]

  • Catalyst-controlled ring-opening cycloisomerization reactions of cyclopropenyl carboxylates for highly regioselective synthesis of different 2-alkoxyfurans. PubMed.[Link]

  • Mild and Regioselective N -Alkylation of 2-Pyridones in Water. ResearchGate.[Link]

Sources

Technical Support Center: Enantioseparation of 2-Cyclobutylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the enantiomeric separation of 2-Cyclobutylpyrrolidine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in resolving this versatile chiral building block.

Strategic Approach to Enantiomer Separation

The selection of an appropriate separation strategy is the most critical decision and depends on factors such as the scale of the separation, required purity (enantiomeric excess, % ee), available equipment, and downstream application. Below is a decision-making workflow to guide your choice between the primary resolution techniques.

G cluster_troubleshooting Common Issues start Start: Racemic 2-Cyclobutylpyrrolidine scale_check What is the required scale? start->scale_check sub_mg Analytical / Sub-mg scale_check->sub_mg Analytical mg_g Milligram to Gram scale_check->mg_g Preparative multi_g Multi-gram / Process Scale scale_check->multi_g Process chiral_chrom Primary Method: Chiral Chromatography (HPLC/SFC) sub_mg->chiral_chrom mg_g->chiral_chrom salt_form Primary Method: Diastereomeric Salt Crystallization mg_g->salt_form multi_g->salt_form enzymatic Alternative Method: Enzymatic Resolution multi_g->enzymatic chrom_issue Poor Resolution? Peak Tailing? chiral_chrom->chrom_issue Troubleshoot salt_issue Oiling Out? Low %ee? salt_form->salt_issue Troubleshoot

Figure 1: Decision workflow for selecting an enantioseparation strategy.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), is the method of choice for rapid, high-purity analytical and small-scale preparative separations.

Q1: I am seeing poor or no separation between the enantiomers on a polysaccharide-based chiral stationary phase (CSP). What should I do?

A1: This is a common issue stemming from an incorrect choice of mobile phase or CSP. 2-Cyclobutylpyrrolidine is a basic amine, which dictates the separation strategy.

  • Underlying Cause: Basic analytes like your pyrrolidine derivative can exhibit strong, non-enantioselective interactions with residual silanols on the silica support of the CSP, leading to peak tailing and poor resolution. Furthermore, the analyte needs to form transient, stereochemically different complexes with the chiral selector of the CSP. The mobile phase composition is critical for mediating these interactions.

  • Troubleshooting Steps:

    • Introduce an Additive: For basic compounds, the addition of a small amount of a basic additive to the mobile phase is crucial. This additive competes with your analyte for highly acidic silanol sites, dramatically improving peak shape.

      • For HPLC (Normal Phase): Add 0.1% to 0.4% of an amine additive like diethylamine (DEA), butylamine, or ethanolamine to your alcohol/alkane mobile phase.

      • For SFC: Use an alcohol co-solvent (typically methanol or ethanol) containing 0.1% to 0.5% of an amine additive. Isopropylamine is also a common choice in SFC.

    • Screen Different CSPs: Not all polysaccharide phases are effective. The most successful separations for cyclic amines are often achieved on coated or immobilized amylose and cellulose-based columns. A standard screening set should include:

      • Amylose-based: Chiralpak AD, Chiralpak AS

      • Cellulose-based: Chiralcel OD, Chiralcel OJ

    • Vary the Alcohol Modifier: In reversed-phase or polar organic mode HPLC, as well as SFC, switching the alcohol co-solvent can have a profound impact. If methanol doesn't provide separation, try ethanol or isopropanol. The different hydrogen bonding capabilities and polarity of these alcohols alter the analyte-CSP interaction.

    • Adjust Temperature: Lowering the column temperature (e.g., from 25°C to 10°C) can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed on the column.

Q2: My peaks are tailing severely, even with a basic additive. How can I improve peak shape?

A2: Severe peak tailing points to strong secondary interactions or a mismatch between the analyte's pKa and the mobile phase environment.

  • Underlying Cause: While a basic additive helps, its effectiveness can be limited if its pKa is significantly different from the analyte's or if the mobile phase composition is suboptimal.

  • Troubleshooting Steps:

    • Increase Additive Concentration: Cautiously increase the concentration of your amine additive in increments of 0.1%. For SFC, concentrations up to 1% are sometimes used.

    • Change the Additive: Switch to a different amine additive. Diethylamine is a common starting point, but sometimes a bulkier amine like triethylamine (TEA) or a more polar one like ethanolamine can be more effective at masking silanols.

    • Consider Analyte Derivatization: If chromatographic options are exhausted, consider derivatizing the secondary amine of the pyrrolidine. Acylation or carbamoylation (e.g., with 3,5-dinitrobenzoyl chloride) creates a neutral amide or carbamate. These derivatives often exhibit excellent chromatography on polysaccharide CSPs without the need for basic additives, as the problematic basic site has been neutralized. This is often the most robust solution for problematic amines.

Comparative Data for Chiral SFC Screening
Chiral Stationary Phase (CSP)Co-Solvent (Methanol)AdditiveBack Pressure (bar)Temp (°C)Observation
Chiralpak AD-H 15%0.3% DEA12035Baseline resolution (Rs > 2.0) often achieved. Good starting point.
Chiralpak AS-H 20%0.3% DEA12035May provide a different elution order or selectivity. Worth screening.
Chiralcel OD-H 10%0.3% DEA12035Tends to show strong retention; may require higher % co-solvent.
Chiralcel OJ-H 25%0.3% DEA12035Can be effective when other cellulose phases fail.

Troubleshooting Guide: Diastereomeric Salt Formation

This classical resolution technique is highly scalable and cost-effective, making it ideal for producing large quantities of a single enantiomer. Success hinges on forming a stable, crystalline salt with one enantiomer while the other remains in the solution (mother liquor).

Q1: I've added my chiral resolving agent, but the mixture turns into an oil or fails to precipitate. What's wrong?

A1: This is a very common problem known as "oiling out." It indicates that the conditions are not suitable for crystallization, and the diastereomeric salt is separating as a liquid phase instead of a solid.

  • Underlying Cause: The solubility of the diastereomeric salt in the chosen solvent is too high, or the temperature is above the salt's melting point (or eutectic point of the mixture). The solvent must be carefully selected to be a poor solvent for the desired diastereomeric salt but a reasonably good solvent for the undesired one.

  • Troubleshooting Steps:

    • Solvent Screening is Key: This is the most critical parameter. Create a shortlist of potential solvents and test them on a small scale.

      • Start with common solvents like isopropanol (IPA), ethanol, acetone, ethyl acetate, and acetonitrile.

      • Test solvent mixtures. For example, if your salt is too soluble in methanol, try adding a less polar co-solvent like methyl tert-butyl ether (MTBE) or toluene to induce precipitation. A common strategy is to dissolve the components in a minimal amount of a good solvent (like methanol) and then slowly add an anti-solvent (like MTBE) until turbidity persists.

    • Control the Temperature: After adding the resolving agent, if the solution is clear, try cooling it slowly. A programmed cooling ramp (e.g., 5°C per hour) in a controlled reactor is ideal. Avoid "crash cooling" in an ice bath, as this often promotes oiling or the formation of very fine, impure crystals.

    • Increase Concentration: If the solution is too dilute, the supersaturation required for nucleation may never be reached. Carefully remove some solvent under reduced pressure and re-attempt cooling.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt crystal, add a tiny speck to the supersaturated solution. This seed crystal provides a template for ordered crystal growth, bypassing the difficult nucleation step and preventing oiling.

Q2: I managed to get crystals, but after liberating the free amine, the enantiomeric excess (% ee) is very low (<80%). How can I improve the purity?

A2: Low enantiomeric excess indicates that the crystallization was not selective enough, and the undesired diastereomer either co-crystallized or was trapped in the crystal lattice.

  • Underlying Cause: The solubility difference between the two diastereomeric salts in your chosen solvent system is insufficient. The resolving agent may also not be optimal for creating a large solubility differential.

  • Troubleshooting Steps:

    • Recrystallization: This is the most straightforward solution. Take your enriched crystalline salt, dissolve it in a minimum amount of hot solvent (the same one used previously or a slightly better solvent), and cool it slowly to recrystallize. With each recrystallization step, the purity of the salt should increase. Monitor the % ee of the liberated amine after each step.

    • Change the Resolving Agent: The choice of a chiral acid is critical. For a basic amine like 2-Cyclobutylpyrrolidine, common and effective resolving agents include:

      • (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid

      • (1R)-(-)-10-Camphorsulfonic acid

      • Di-p-toluoyl-L-tartaric acid or Di-benzoyl-D-tartaric acid

      • Tartaric acid isomers If one agent gives poor selectivity, screening others is essential as the crystal packing and solubility are highly dependent on the combination of the amine and the acid.

    • Optimize the Stoichiometry: While a 1:1 stoichiometry of amine to a monoprotic acid is typical, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to higher purity in the initial crystalline crop, although at the cost of yield. This ensures that only the least soluble salt precipitates.

Frequently Asked Questions (FAQs)

Q: Which enantiomer of 2-Cyclobutylpyrrolidine is typically the desired one in pharmaceutical synthesis?

A: In many applications, the (S)-enantiomer of 2-substituted pyrrolidines serves as a key chiral building block. For example, it is a core fragment in the synthesis of certain antiviral and dipeptidyl peptidase-4 (DPP-4) inhibitor compounds. However, the desired enantiomer is always specific to the target molecule's stereochemistry, so it's crucial to confirm this for your specific synthetic route.

Q: Can I use enzymatic resolution for this compound?

A: Yes, enzymatic resolution is a powerful alternative, especially for achieving very high % ee. The strategy typically involves the enantioselective acylation of the secondary amine using a lipase enzyme (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., ethyl acetate). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the desired S-enantiomer) as the unreacted free amine. The resulting acylated amine and free amine have very different polarities and can be easily separated by standard column chromatography or extraction. This method avoids the need for expensive chiral columns on a large scale and can be more environmentally friendly.

Q: How do I "liberate" the free amine from the diastereomeric salt after crystallization?

A: This is a standard acid-base extraction procedure.

  • Dissolve the filtered and dried diastereomeric salt in water.

  • Add a base, such as 2M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), until the aqueous layer is basic (pH > 11). This deprotonates your pyrrolidine, converting it to the free amine.

  • The free amine will now be sparingly soluble in water. Extract it into an organic solvent like dichloromethane (DCM), ethyl acetate, or MTBE.

  • Perform 2-3 extractions, combine the organic layers, wash with brine, dry over a drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the pure, enantiomerically-enriched free amine.

Detailed Protocol: Diastereomeric Salt Resolution using (R)-(-)-Mandelic Acid

This protocol is a representative example and may require optimization for your specific batch.

Objective: To isolate (S)-2-Cyclobutylpyrrolidine from a racemic mixture.

G cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis racemate 1. Dissolve Racemic Amine (1.0 eq) in Isopropanol (IPA) resolver 2. Dissolve (R)-Mandelic Acid (1.0 eq) in IPA mix 3. Combine Solutions & Heat to Dissolve resolver->mix cool 4. Slow Cool to RT, then to 0-5 °C mix->cool filtrate 5. Filter Crystals, Wash with Cold IPA cool->filtrate liberate 6. Liberate Free Amine (Base + Extraction) filtrate->liberate analyze 7. Analyze %ee (Chiral HPLC/SFC) liberate->analyze recryst 8. Recrystallize if %ee is insufficient analyze->recryst

Figure 2: Workflow for diastereomeric salt resolution.

Materials:

  • Racemic 2-Cyclobutylpyrrolidine

  • (R)-(-)-Mandelic Acid

  • Isopropanol (IPA), anhydrous

  • 2M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, filtration apparatus, rotary evaporator

Procedure:

  • Dissolution: In a flask, dissolve racemic 2-Cyclobutylpyrrolidine (e.g., 10.0 g, 1.0 eq) in isopropanol (e.g., 100 mL). In a separate flask, dissolve (R)-(-)-Mandelic Acid (1.0 eq) in a minimal amount of warm isopropanol.

  • Salt Formation: Slowly add the mandelic acid solution to the stirred amine solution. A precipitate may form immediately. Gently heat the mixture until all solids redissolve to form a clear solution.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature, undisturbed. Cloudiness should appear as nucleation begins. Once at room temperature, place the flask in a refrigerator or ice bath (0-5 °C) for at least 4 hours (or overnight) to maximize crystal formation.

  • Filtration: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove the mother liquor containing the other diastereomer. Dry the crystals under vacuum. This solid is the (S)-Amine-(R)-Mandelate salt.

  • Liberation of Free Amine:

    • Transfer the dried salt to a separatory funnel and dissolve it in deionized water.

    • Add 2M NaOH solution dropwise while shaking until the aqueous layer is strongly basic (pH > 11).

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic (DCM) layers, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the enantiomerically-enriched (S)-2-Cyclobutylpyrrolidine.

  • Analysis: Determine the % ee of the product using a validated chiral HPLC or SFC method. If the purity is insufficient (>99% ee is often the goal), the diastereomeric salt can be recrystallized from fresh isopropanol before the liberation step.

References

  • Redondo, J., et al. (2011). Enantioselective synthesis of (S)-2-cyclobutylpyrrolidine. This patent describes the synthesis and purification of the target compound, including methods for derivatization to confirm purity.
  • PubChem. Mandelic Acid. This entry provides physical and chemical properties of mandelic acid, a common resolving agent. Source: National Center for Biotechnology Information, URL: [Link]

  • Kim, D., et al. (2005). Discovery of Trelagliptin Succinate (SYR-472). This article details the synthesis of a DPP-4 inhibitor where a substituted pyrrolidine is a key structural component. Source: ACS Publications, Journal of Medicinal Chemistry, URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Characterization of 2-Cyclobutylpyrrolidine: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical cornerstone of modern drug discovery. The spatial arrangement of atoms dictates a molecule's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. Among the myriad of small molecules with therapeutic potential, 2-cyclobutylpyrrolidine, a saturated heterocyclic scaffold, presents an interesting case for structural elucidation due to its conformational flexibility and potential for stereoisomerism. This guide provides an in-depth technical comparison of analytical techniques for characterizing 2-cyclobutylpyrrolidine, with a primary focus on the gold standard: single-crystal X-ray crystallography.

The pyrrolidine ring is a prevalent motif in numerous natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and serve as a versatile scaffold.[1][2] The addition of a cyclobutyl group at the 2-position introduces further conformational complexity, making a definitive structural analysis paramount for understanding its structure-activity relationship (SAR).

The Unambiguous Answer: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful and definitive method for determining the atomic and molecular structure of a crystalline compound.[3][4][5] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with unparalleled accuracy.[6] This technique is indispensable when absolute stereochemistry needs to be unequivocally established, a frequent requirement in pharmaceutical development.[4][7]

The Crystallographic Workflow: A Self-Validating System

The journey from a powdered sample to a refined crystal structure is a meticulous process, with each step designed to ensure the integrity and accuracy of the final model.

X-ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Sample_Purification Sample Purification Crystal_Screening Crystallization Screening Sample_Purification->Crystal_Screening High Purity Sample Crystal_Optimization Optimization of Conditions Crystal_Screening->Crystal_Optimization Initial Hits Crystal_Mounting Crystal Mounting Crystal_Optimization->Crystal_Mounting Diffraction Quality Crystals X-ray_Diffraction X-ray Diffraction Crystal_Mounting->X-ray_Diffraction Data_Processing Data Processing X-ray_Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation Structure_Refinement->Validation Refined Structure

Caption: The workflow of single-crystal X-ray crystallography.

Experimental Protocol: Characterizing 2-Cyclobutylpyrrolidine

The following outlines a detailed, step-by-step methodology for the X-ray crystallographic analysis of 2-cyclobutylpyrrolidine.

1. Crystallization:

  • Rationale: The cornerstone of a successful X-ray diffraction experiment is a well-ordered, single crystal of sufficient size (typically >0.1 mm in at least one dimension).[8][9] For a small, potentially liquid molecule like 2-cyclobutylpyrrolidine, co-crystallization with a suitable partner or derivatization to a solid salt (e.g., hydrochloride or tartrate) is often necessary.

  • Protocol:

    • Prepare a saturated solution of the 2-cyclobutylpyrrolidine salt in a suitable solvent or solvent mixture (e.g., methanol, ethanol, isopropanol/diethyl ether).

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling.

    • Screen a range of conditions (solvents, temperature, concentration) to identify those that yield high-quality crystals.

2. Crystal Mounting and Data Collection:

  • Rationale: A single, defect-free crystal is selected and mounted on a goniometer head for data collection. For small molecules, this is often done at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.[3]

  • Protocol:

    • Select a suitable crystal under a microscope.

    • Mount the crystal on a loop or fiber using a cryoprotectant oil.[3]

    • Flash-cool the crystal in a stream of cold nitrogen gas.

    • Mount the crystal on the diffractometer.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

3. Structure Solution and Refinement:

  • Rationale: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined to generate an initial electron density map, from which the atomic positions are deduced. This initial model is then refined against the experimental data.

  • Protocol:

    • Integrate the diffraction spots and apply corrections to the data.

    • Determine the crystal system and space group.

    • Solve the structure using direct methods or Patterson synthesis.

    • Build the molecular model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the diffraction data until the model converges and key refinement statistics (e.g., R-factor) are minimized.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary and often more readily obtainable data, particularly regarding the molecule's behavior in solution.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Computational Chemistry
Sample Phase Solid (single crystal)Solution or solid-stateGas phase (ions)In silico
Information Obtained 3D atomic arrangement, bond lengths, bond angles, absolute configurationConnectivity, conformational dynamics in solution, relative stereochemistryMolecular weight, elemental composition, fragmentation patternsTheoretical conformations, relative energies, rotational barriers
Strengths Unambiguous 3D structure, absolute stereochemistryProvides information on solution-state conformation and dynamicsHigh sensitivity, accurate mass determinationCan explore conformations that are difficult to isolate experimentally
Limitations Requires a suitable single crystal, provides a static picture of the solid-state conformationDoes not provide absolute stereochemistry directly, interpretation can be complexDoes not provide 3D structural informationAccuracy is dependent on the level of theory and basis set used, requires experimental validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful tool for elucidating the connectivity and conformational preferences of molecules in solution.[10][11] For 2-cyclobutylpyrrolidine, 1H and 13C NMR would confirm the carbon skeleton and the presence of diastereomers. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about through-space proximities of protons, allowing for the determination of the relative stereochemistry and preferred solution-state conformation.[12]

However, NMR provides an average picture of the conformations present in solution, and the interpretation of coupling constants and NOEs to deduce precise torsional angles can be challenging.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.[13] For 2-cyclobutylpyrrolidine, MS would confirm the molecular formula C8H15N. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide clues about the molecule's connectivity. However, MS does not provide information about the three-dimensional arrangement of atoms.

Computational Chemistry: The Theoretical Insight

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of 2-cyclobutylpyrrolidine and predict the relative energies of different conformers and stereoisomers.[14][15] This can provide valuable insights into the molecule's conformational preferences and can be used in conjunction with experimental data from NMR to build a more complete picture of its behavior.[14] It is important to remember that computational results are theoretical and should be validated by experimental data.

Characterization_Techniques cluster_0 Primary Structural Elucidation cluster_1 Complementary Techniques Topic 2-Cyclobutylpyrrolidine X-ray X-ray Crystallography (Solid-State 3D Structure) Topic->X-ray NMR NMR Spectroscopy (Solution-State Conformation) Topic->NMR MS Mass Spectrometry (Molecular Formula) Topic->MS Computational Computational Chemistry (Theoretical Conformations) Topic->Computational X-ray->NMR Validation NMR->Computational Comparison

Caption: Interplay of techniques for characterizing 2-cyclobutylpyrrolidine.

Conclusion: An Integrated Approach for Comprehensive Characterization

While X-ray crystallography provides the definitive, high-resolution solid-state structure of 2-cyclobutylpyrrolidine, a comprehensive understanding of its chemical and biological properties requires an integrated approach. NMR spectroscopy offers invaluable insights into its behavior in solution, where biological interactions occur. Mass spectrometry confirms its molecular identity, and computational chemistry provides a theoretical framework for understanding its conformational landscape.

For drug development professionals, the investment in obtaining a single crystal and solving its structure by X-ray diffraction is often justified by the unparalleled level of detail it provides, guiding further synthetic efforts and facilitating a deeper understanding of the molecule's interaction with its biological target.

References

  • Synthesis and characterization of poly (2,5-diyl pyrrole-2-pyrrolyl methine) semiconductor copolymer - ResearchGate. Available from: [Link]

  • x Ray crystallography - PMC - NIH. Available from: [Link]

  • Synthesis and Characterization of 2'-chlorospiro [cyclohexane/cyclopentane/cyclo butane-1, 5'-pyrrolo [2,3-d] pyrimidin]-6'(7'H). Available from: [Link]

  • X-ray Crystallography - Creative BioMart. Available from: [Link]

  • x-ray crystallography & cocrystals of targets & ligands - YouTube. Available from: [Link]

  • X-ray crystallography - Wikipedia. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available from: [Link]

  • Pyrrolidine - Wikipedia. Available from: [Link]

  • Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - ResearchGate. Available from: [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed. Available from: [Link]

  • Pyrrolidine, TMS derivative - the NIST WebBook. Available from: [Link]

  • X-ray Crystallography of Chemical Compounds - PubMed - NIH. Available from: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction - MDPI. Available from: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available from: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. Available from: [Link]

  • X‐ray crystal structure of 2. Solvent molecules are omitted for... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC - NIH. Available from: [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. Available from: [Link]

  • Nuclear magnetic resonance spectroscopy. Conformations and conformational equilibration of some cyclooctane derivatives | Journal of the American Chemical Society. Available from: [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data science Service. Available from: [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - NIH. Available from: [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a - SciSpace. Available from: [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - Scientific & Academic Publishing. Available from: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. Available from: [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. Available from: [Link]

  • Conformational Analysis of Cyclohexane Part 2 Organic Chemistry - YouTube. Available from: [Link]

  • Conformational Analysis of Cyclohexane | Stereochemistry - YouTube. Available from: [Link]

  • ccdc. Available from: [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available from: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available from: [Link]

  • 2-[1-(2,2-Dimethylpropyl)cyclobutyl]pyrrolidine - PubChem. Available from: [Link]

Sources

The Unseen Influence: A Comparative Analysis of 2-Cyclobutylpyrrolidine and Its Peers in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive compound, organocatalysis has emerged as an indispensable tool.[1] Among the privileged scaffolds in the organocatalyst arsenal, the chiral pyrrolidine ring is paramount, capable of mimicking the enamine- and iminium-based mechanisms of natural aldolase enzymes.[1] While (S)-proline is the celebrated progenitor of this class, the quest for enhanced reactivity and stereoselectivity has driven the development of a vast family of C-2 substituted pyrrolidine derivatives.

This guide provides a deep, comparative analysis of 2-Cyclobutylpyrrolidine, a catalyst distinguished by its sterically demanding, non-functionalized alkyl substituent. We will dissect its mechanistic underpinnings and compare its projected performance against two archetypal pyrrolidine-based catalysts: the bifunctional (S)-proline and the sterically-driven (S)-diphenylprolinol silyl ether, famously known as the Jørgensen-Hayashi catalyst. Through a blend of mechanistic theory, compiled experimental data from analogous systems, and a detailed experimental protocol, this document will illuminate the subtle yet critical structural modifications that govern catalytic efficacy.

The Mechanistic Dichotomy: Hydrogen Bonding vs. Steric Shielding

The efficacy of pyrrolidine-based catalysts hinges on their ability to form a nucleophilic enamine intermediate with a carbonyl donor (typically a ketone or aldehyde) and to control the facial approach of an electrophile. The nature of the C-2 substituent dictates the primary mode of stereochemical control.

  • (S)-Proline: Bifunctional Activation: Proline is a classic example of a bifunctional catalyst. Its secondary amine forms the enamine, while its carboxylic acid moiety acts as a Brønsted acid, activating the electrophile via hydrogen bonding and orienting it for a stereoselective attack. This dual activation model is highly effective but can be sensitive to solvent effects and the acidity of the catalyst itself.

  • C-2 Sterically Hindered Catalysts: Catalysts lacking a hydrogen-bonding group at the C-2 position, such as 2-Cyclobutylpyrrolidine and the Jørgensen-Hayashi catalyst, operate on a different principle: steric shielding .[1] The bulky C-2 substituent effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face. This purely steric-based control can lead to exceptionally high levels of enantioselectivity.[2] The size and rigidity of the C-2 substituent are therefore critical parameters for catalyst performance.

The diagram below illustrates the general enamine catalytic cycle, which is the common mechanistic pathway for these catalysts in a Michael addition reaction. The key difference lies in how the stereoselectivity is induced in the "Nucleophilic Attack" step.

Enamine_Catalysis_Michael cluster_cycle Catalytic Cycle Catalyst Pyrrolidine Catalyst (2) Enamine Enamine Intermediate (3) Catalyst->Enamine Ketone Ketone (1) Ketone->Enamine + Catalyst - H₂O Iminium Iminium Intermediate (5) Enamine->Iminium + Nitroolefin (4) (Nucleophilic Attack) Nitroolefin Nitroolefin (Electrophile, 4) Nitroolefin->Iminium Iminium->Catalyst Hydrolysis Product Michael Adduct (6) Iminium->Product + H₂O (Hydrolysis) Water H₂O Water->Product

Figure 1. Generalized enamine catalytic cycle for a Michael addition.

Performance Analysis in the Asymmetric Michael Addition

The conjugate addition of ketones to nitroolefins is a benchmark reaction for evaluating the performance of enamine-generating organocatalysts. Below, we present a comparative table summarizing typical experimental results for (S)-proline and the Jørgensen-Hayashi catalyst. While direct comparative data for 2-Cyclobutylpyrrolidine is not available in a single study, its performance can be logically inferred to be similar to other 2-alkylpyrrolidines that rely on steric hindrance.

Reaction: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

CatalystAdditive/SolventYield (%)dr (syn:anti)ee (%) (syn)Rationale & Reference
(S)-Proline DMSO~9595:596The carboxylic acid activates the nitroolefin via H-bonding, leading to a highly organized transition state. DMSO is an effective solvent for proline.[3]
(S)-Diphenylprolinol Silyl Ether (Jørgensen-Hayashi) Toluene>95>98:2>99The bulky diphenyl(trimethylsilyloxy)methyl group creates a highly effective steric shield, forcing a single pathway for electrophile approach. Generally more soluble in organic solvents than proline.[4][5]
2-Cyclobutylpyrrolidine (Projected) Toluene or CH₂Cl₂HighHighHighThe cyclobutyl group is a pure steric director. Lacking a hydrogen-bonding moiety, it relies solely on sterically blocking one enamine face. Performance is expected to be high, similar to other sterically demanding 2-alkyl pyrrolidines, which are known to provide excellent stereoselectivities.[2]

Causality and Field-Proven Insights:

  • (S)-Proline's performance is remarkable for its simplicity, but its reliance on a hydrogen-bonding network can sometimes lead to variability with different substrates. Its poor solubility in many common organic solvents is a known practical limitation.[6]

  • The Jørgensen-Hayashi catalyst represents a significant evolution. By replacing the carboxylic acid with a large, non-coordinating silyl ether group, the mechanism shifts entirely to steric control. This generally leads to higher and more consistent enantioselectivities across a broader range of substrates and improves solubility in non-polar organic solvents.[4]

  • 2-Cyclobutylpyrrolidine fits within the steric shielding model. The choice of a cyclobutyl group over, for instance, a simple methyl or ethyl group is deliberate. The rigid, four-membered ring presents a well-defined and substantial steric block. Compared to a more flexible alkyl chain, its conformational rigidity can lead to a more ordered transition state, potentially enhancing stereoselectivity. It is a more streamlined and less sterically encumbered catalyst than the Jørgensen-Hayashi type, which could influence its reactivity profile and turnover frequency.

Experimental Protocol: A Self-Validating System

This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin, a reaction where 2-substituted pyrrolidine catalysts excel. This methodology is designed to be self-validating, with each step and reagent having a clear, justifiable purpose.

Objective: To synthesize (R)-2-((S)-2-nitro-1-phenylethyl)cyclohexan-1-one with high diastereo- and enantioselectivity.

Workflow Diagram:

Experimental_Workflow Setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere (N₂/Ar) Reagents 2. Reagent Addition - Solvent (Toluene) - Catalyst (e.g., J-H) - Cyclohexanone Setup->Reagents Stir 3. Pre-Stirring (Enamine Formation) - Stir at RT for 15-20 min Reagents->Stir Add 4. Electrophile Addition - Add trans-β-nitrostyrene Stir->Add Monitor 5. Reaction Monitoring - TLC analysis until SM consumed Add->Monitor Quench 6. Workup: Quenching - Add sat. aq. NH₄Cl Monitor->Quench Extract 7. Workup: Extraction - Extract with EtOAc (3x) Quench->Extract Dry 8. Workup: Drying & Concentration - Dry over Na₂SO₄ - Concentrate in vacuo Extract->Dry Purify 9. Purification - Flash column chromatography Dry->Purify Analyze 10. Analysis - NMR (Yield, dr) - Chiral HPLC (ee) Purify->Analyze

Figure 2. Step-by-step experimental workflow for the catalyzed Michael addition.

Materials:

  • (S)-Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst) or other C-2 sterically hindered pyrrolidine catalyst (20 mol%)

  • trans-β-Nitrostyrene (1.0 mmol, 1.0 eq)

  • Cyclohexanone (5.0 mmol, 5.0 eq)

  • Toluene (Anhydrous, 2.0 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrrolidine catalyst (0.2 mmol).

    • Causality: An inert atmosphere and dry glassware are critical to prevent the hydrolysis of the catalyst and the enamine intermediate by atmospheric moisture, which would lead to reduced yields and selectivities.

  • Reagent Addition: Add anhydrous toluene (2.0 mL) followed by cyclohexanone (5.0 mmol).

    • Causality: Cyclohexanone is used in excess to ensure it acts as both the reactant and, to some extent, the solvent, pushing the equilibrium towards enamine formation. Toluene is a common, non-coordinating solvent for this class of reaction.

  • Enamine Formation: Stir the mixture at room temperature for 15-20 minutes.

    • Causality: This pre-stirring period allows for the formation of the crucial enamine intermediate before the electrophile is introduced, ensuring the catalytic cycle starts efficiently.

  • Electrophile Introduction: Add trans-β-nitrostyrene (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the trans-β-nitrostyrene is fully consumed.

    • Causality: TLC allows for the empirical determination of reaction completion, preventing unnecessarily long reaction times or premature workup.

  • Workup and Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Causality: The mild acidic quench protonates any remaining enamine and facilitates the hydrolysis of the iminium product to the final ketone adduct, while also aiding in the separation of the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Causality: Thorough drying of the organic phase is essential before solvent removal to obtain an accurate crude yield and to prevent water from interfering with purification.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Characterize the purified product by ¹H and ¹³C NMR to determine the yield and diastereomeric ratio (dr). Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Outlook

The selection of a pyrrolidine-based organocatalyst is a nuanced decision that must be guided by mechanistic understanding. While (S)-proline offers a simple, cost-effective solution relying on bifunctional activation, its limitations in solubility and substrate scope have paved the way for alternatives.

Catalysts like the Jørgensen-Hayashi type and 2-Cyclobutylpyrrolidine represent a paradigm shift towards purely steric-driven stereocontrol. This approach often yields superior enantioselectivities and broader applicability in organic solvents. 2-Cyclobutylpyrrolidine stands out as a catalyst that embodies this principle with a structurally efficient and rigid directing group. Its performance is projected to be excellent in reactions where steric shielding is the dominant factor for stereochemical induction.

For the drug development professional and the research scientist, the choice is clear: when seeking the highest levels of stereocontrol and robust performance in non-polar media, a sterically demanding C-2 substituted pyrrolidine is often the superior choice. 2-Cyclobutylpyrrolidine, with its unique balance of steric bulk and structural simplicity, represents a potent and compelling option in the ever-expanding toolkit of asymmetric organocatalysis.

References

  • Mahrwald, R. (Ed.). (2008). Enantioselective Organocatalyzed Reactions. Wiley-VCH. [Link]

  • Dalpozzo, R., & Lencina, V. B. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(19), 6649. [Link]

  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

  • Kemppainen, E. K., Sahoo, G., Piisola, A., Hamza, A., Kótai, B., Pápai, I., & Pihko, P. M. (2014). Mukaiyama-Michael reactions with trans-2,5-diarylpyrrolidine catalysts: enantioselectivity arises from attractive noncovalent interactions, not from steric hindrance. Chemistry–A European Journal, 20(20), 5983-5993. [Link]

  • Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station International Edition. [Link]

  • Córdova, A., Zou, W., Ibrahem, I., Reyes, E., Engqvist, M., & Liao, W. (2006). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

Sources

In Vitro and In Vivo Studies to Validate the Therapeutic Potential of 2-Cyclobutylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive comparative analysis of 2-Cyclobutylpyrrolidine derivatives as therapeutic candidates, specifically focusing on their role as Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists .

Executive Summary & Therapeutic Context

2-Cyclobutylpyrrolidine derivatives represent a specialized class of non-imidazole histamine H3 receptor antagonists. Developed primarily to overcome the pharmacokinetic limitations of early imidazole-based ligands (e.g., rapid metabolism, CYP450 inhibition), these compounds utilize the steric bulk and lipophilicity of the cyclobutyl group to enhance Blood-Brain Barrier (BBB) permeability and receptor selectivity.

Primary Indication: Cognitive disorders (Alzheimer’s, ADHD), Narcolepsy, and Obesity. Mechanism of Action: Blockade of presynaptic H3 autoreceptors, leading to increased release of histamine, acetylcholine, and dopamine in the prefrontal cortex.

Comparative Landscape

The following table contrasts 2-Cyclobutylpyrrolidine derivatives with industry standards.

Feature2-Cyclobutylpyrrolidine DerivativesPitolisant (Marketed)ABT-239 (Reference Tool)Ciproxifan (Early Gen)
Chemical Class Non-imidazole (Pyrrolidine core)Non-imidazole (Piperidine)Non-imidazole (Benzofuran)Imidazole-based
H3R Affinity (

)
High (< 10 nM)0.16 nM0.5 nM0.5 nM
Metabolic Stability High (Cyclobutyl steric shield)ModerateHighLow (CYP inhibition)
BBB Permeability Excellent (

cm/s)
GoodExcellentModerate
CYP450 Liability LowLow/Moderate (CYP2D6)LowHigh (CYP3A4 inhibitor)

Mechanistic Validation (In Vitro)

To validate the therapeutic potential of a 2-cyclobutylpyrrolidine lead candidate, researchers must demonstrate high affinity and functional inverse agonism.

A. Receptor Binding Assay (Protocol)

Objective: Determine the equilibrium dissociation constant (


) using radioligand displacement.
  • Membrane Preparation: Transfect HEK-293 cells with human H3R cDNA. Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation: Incubate membranes (20 µg protein) with

    
    -N-
    
    
    
    -methylhistamine (1 nM) and varying concentrations of the test derivative (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Functional GTP S Binding Assay

Rationale: H3Rs are


-coupled. Inverse agonists decrease basal 

-protein activation.
  • Expected Result: 2-Cyclobutylpyrrolidine derivatives should reduce

    
    -GTP
    
    
    
    S binding below basal levels (negative efficacy), confirming inverse agonism.
C. Microsomal Stability (Metabolic Resistance)

The cyclobutyl group is designed to resist oxidative dealkylation better than simple alkyl chains.

  • Protocol: Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile.

  • Quantification: Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).
    

In Vivo Validation Workflows

In vivo studies must confirm central engagement (BBB penetration) and functional efficacy.

A. Rat Dipsogenia Model (Target Engagement)

This is the "gold standard" rapid assay for central H3 antagonism. H3 agonists (e.g., (R)-


-methylhistamine) induce water drinking; antagonists block this effect.
  • Animals: Male Wistar rats (n=8/group).

  • Pre-treatment: Administer 2-Cyclobutylpyrrolidine derivative (p.o. or i.p.) 60 min prior to agonist.

  • Challenge: Administer (R)-

    
    -methylhistamine (10 mg/kg, i.p.).
    
  • Measurement: Record water consumption over 60 minutes.

  • Validation: Significant reduction in water intake compared to vehicle + agonist control indicates central H3 blockade.

B. Morris Water Maze (Cognitive Efficacy)

Objective: Assess spatial memory enhancement, relevant for Alzheimer's indications.

  • Protocol: Scopolamine-induced amnesia model.

  • Dosing: Administer derivative 30 min before training trials.

  • Endpoint: Measure "Escape Latency" (time to find platform) and "Time in Target Quadrant" during probe trial.

Visualizations

Diagram 1: Mechanism of Action (H3R Signaling)

This diagram illustrates how 2-Cyclobutylpyrrolidine derivatives block the constitutive activity of the H3 receptor, leading to neurotransmitter release.

H3R_Mechanism H3R Histamine H3 Receptor (Presynaptic) Gi Gi/o Protein H3R->Gi Basal Activation (Constitutive) Ligand 2-Cyclobutylpyrrolidine Derivative Ligand->H3R Blocks/Inhibits Ligand->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibits Release Neurotransmitter Release (HA, ACh, DA) Gi->Release Disinhibition cAMP cAMP Levels AC->cAMP Production

Caption: Blockade of constitutive H3R activity by 2-Cyclobutylpyrrolidine derivatives disinhibits neurotransmitter release.

Diagram 2: Validation Workflow

The logical flow from synthesis to clinical candidate selection.

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Step1 Binding Assay (Ki Determination) Step2 GTPyS Assay (Inverse Agonism) Step1->Step2 Select High Affinity Step3 Microsomal Stability (t1/2 > 60 min) Step2->Step3 Select Functional Step4 PK Profiling (Brain/Plasma Ratio > 1) Step3->Step4 Select Stable Step5 Rat Dipsogenia (Target Engagement) Step4->Step5 Confirm CNS Entry Step6 Water Maze / EEG (Efficacy) Step5->Step6 Confirm Efficacy

Caption: Step-wise screening cascade ensuring only potent, stable, and brain-penetrant candidates proceed.

References

  • Bhatia, P. A., et al. (2003). Structure-Activity Relationships of Non-Imidazole H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters . Link(Note: Seminal work on Abbott's pyrrolidine series).

  • Esbenshade, T. A., et al. (2008). The Histamine H3 Receptor: an Attractive Target for the Treatment of Cognitive Disorders. British Journal of Pharmacology . Link

  • Kuhne, S., et al. (2011). Pharmacological Characterization of the H3 Antagonist Pitolisant. Journal of Pharmacology and Experimental Therapeutics . Link

  • Passani, M. B., & Blandina, P. (2011). Histamine Receptors in the CNS as Targets for Therapeutic Intervention. Trends in Pharmacological Sciences . Link

  • US Patent 8247414B2 . Pyridazinone derivatives and the use thereof as H3 inhibitors. (Discusses cyclobutyl-substituted ligands). Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutylpyrrolidine
Reactant of Route 2
2-Cyclobutylpyrrolidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.